Product packaging for Polyglycerin-3(Cat. No.:CAS No. 56090-54-1)

Polyglycerin-3

Cat. No.: B008396
CAS No.: 56090-54-1
M. Wt: 240.25 g/mol
InChI Key: AGNTUZCMJBTHOG-UHFFFAOYSA-N
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Description

Overview of Polyglycerols as Versatile Polyether Platforms

Polyglycerols (PGs) are polymers characterized by a flexible polyether backbone with multiple hydroxyl (-OH) groups. mdpi.comnih.gov This structure imparts high water solubility and excellent biocompatibility, making them attractive for a wide range of applications. nih.govresearchgate.net The abundance of hydroxyl groups provides numerous sites for further chemical modification, allowing for the creation of functional materials with tailored properties. mdpi.com PGs can be synthesized into various architectures, including linear, branched, and hyperbranched structures, which further expands their versatility as platforms for developing new materials. mdpi.comacs.org

Glycerol (B35011), a simple polyol with two primary and one secondary hydroxyl group, has long been recognized as a valuable chemical. nih.gov Historically, it was primarily obtained as a byproduct of soap manufacturing through the saponification of triglycerides. nih.gov The surge in biodiesel production in the early 2000s led to a significant surplus of crude glycerol, transforming it into an abundant and renewable raw material. nih.govpatsnap.comwikipedia.org This availability spurred research into converting glycerol into value-added polymers. nih.gov Early methods of glycerol polymerization often involved direct polycondensation at high temperatures, which typically resulted in complex, highly branched, and crosslinked mixtures with limited control over the molecular weight and structure. rsc.org These initial explorations laid the groundwork for the development of more controlled polymerization techniques. nih.gov

The synthesis of polyglycerols has evolved significantly to allow for greater control over the final polymer architecture and molecular weight. acs.org Key methodologies include:

Ring-Opening Polymerization (ROP): This is a primary method for synthesizing polyglycerols.

Cationic ROP: Using Lewis or Brønsted acid initiators, the cationic ring-opening polymerization of glycidol (B123203) (the epoxide monomer of glycerol) typically leads to hyperbranched polyglycerols (HPG). mdpi.com However, controlling the reaction can be challenging due to side reactions. mdpi.com

Anionic ROP (AROP): AROP is a classic method for polymerizing epoxides to create polyethers and has been used since the 1930s. mdpi.com When applied to unprotected glycidol, it also results in hyperbranched structures. To create linear polyglycerols (LPG), a strategy involving protected glycidol monomers was developed. mdpi.comacs.org In this approach, the hydroxyl group of glycidol is protected (e.g., as an acetal), the protected monomer undergoes AROP, and the protecting groups are subsequently removed to yield the final linear polymer. acs.org This method provides excellent control over the molecular weight and results in a narrow molecular weight distribution. mdpi.com

Polycondensation: Direct condensation of glycerol can be used but often requires high temperatures and can lead to less defined, hyperbranched polymers or even insoluble gels. patsnap.comnih.gov

These advanced synthesis strategies have enabled the production of well-defined polyglycerols, including specific oligomers like Polyglycerin-3, with precise properties for specialized applications. acs.org

Table 1: Evolution of Polyglycerol Synthesis

Methodology Description Resulting Architecture Control Level
Direct Polycondensation Self-polymerization of glycerol at elevated temperatures, often with a catalyst. rsc.org Hyperbranched, Crosslinked Low
Cationic ROP of Glycidol Polymerization using acid initiators. mdpi.com Hyperbranched (HPG) Moderate
Anionic ROP of Glycidol Polymerization using base initiators. mdpi.com Hyperbranched (HPG) Moderate
Anionic ROP of Protected Glycidol Polymerization of a glycidol monomer with a protected hydroxyl group, followed by deprotection. acs.org Linear (LPG) High

Significance of this compound in Contemporary Research

This compound, a polymer composed of three glycerin units, holds particular significance in materials research. ewg.org It is a well-defined oligomer that can be produced with a narrow distribution, meaning the product is predominantly composed of the trimer, with smaller amounts of di-, tetra-, and pentaglycerol. aquachem.co.kr Its defined size and properties make it an ideal candidate for applications where precise molecular characteristics are required. As a polyol, it serves as a building block for creating more complex structures like esters and ethers for use as emulsifiers, plasticizers, and other functional additives. aquachem.co.krtiiips.com

This compound is a water-soluble, viscous liquid. ci.guideulprospector.com Its hydrophilic nature is due to the presence of multiple hydroxyl groups from its three constituent glycerol units. ulprospector.com This structure allows it to act as an effective humectant, capable of attracting and retaining water. lesielle.com In materials science, this property is valuable for modifying the surface properties of hydrophobic materials, improving their hydrophilicity and flexibility. tiiips.com Its ability to be esterified with fatty acids allows for the creation of non-ionic surfactants, where the this compound portion acts as the polar head group. nih.gov

This compound occupies a specific position within the polyglycerol family, with properties that distinguish it from both lower and higher molecular weight analogues like diglycerol (B53887) and Polyglycerin-6 or -10.

Compared to Diglycerol: this compound is more viscous and has a higher molecular weight (average of ~240-250 g/mol ) than diglycerol. aquachem.co.krulprospector.com It is also less hygroscopic (attracts less moisture from the air) than both glycerol and diglycerol. ulprospector.com

Table 2: Comparative Properties of Short-Chain Polyglycerols

Property Glycerol Diglycerol This compound
Avg. Molecular Weight (g/mol) 92.09 nih.gov ~166 ~250 aquachem.co.krulprospector.com
Appearance Viscous Liquid nih.gov Viscous Liquid cir-safety.org Viscous Liquid ulprospector.com
Density (g/mL) 1.256 aquachem.co.kr 1.276 aquachem.co.kr 1.284 aquachem.co.kr
Hygroscopicity High Moderate Lower than Glycerol/Diglycerol ulprospector.com
Primary Function Humectant, Solvent wikipedia.org Humectant, Emulsifier intermediate Humectant, Emulsifier intermediate aquachem.co.kr

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H20O7 B008396 Polyglycerin-3 CAS No. 56090-54-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O7/c10-1-7(12)3-15-5-9(14)6-16-4-8(13)2-11/h7-14H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGNTUZCMJBTHOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(COCC(COCC(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56090-54-1, 20411-31-8
Record name Polyglycerin-3
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Record name Triglycerol
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Record name Triglycerol
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Record name Triglycerol
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Synthetic Strategies and Mechanistic Pathways for Polyglycerin 3

Direct Condensation Polymerization of Glycerol (B35011) for Polyglycerin-3 Production

Direct condensation, or etherification, of glycerol is a prominent method for producing polyglycerols, including triglycerol (PG-3) researchgate.net. This approach is advantageous due to its straightforward nature and the use of glycerol, a renewable and readily available raw material often sourced as a byproduct from biodiesel production journalcra.comredalyc.org. The polymerization reaction involves heating glycerol in the presence of a catalyst, which facilitates the intermolecular dehydration to form ether bonds journalcra.com. The reaction can be performed with or without a solvent researchgate.netjournalcra.com. While solvent-free systems are often preferred for their simplicity and economic feasibility, the use of solvents can influence the properties and molecular weight of the resulting polyglycerol mdpi.commdpi.com.

The general reaction for the formation of polyglycerol through direct condensation is depicted as the etherification of glycerol molecules google.com. The process can yield a mixture of linear, branched, and cyclic polyglycerols google.comresearchgate.net. The distribution of these isomers and the average degree of polymerization are critical parameters that are influenced by the reaction conditions researchgate.net.

Catalytic Systems in Glycerol Polymerization

A variety of catalytic systems have been investigated for the polymerization of glycerol to polyglycerols. These can be broadly categorized as homogeneous and heterogeneous catalysts, which can be either acidic or basic in nature mdpi.comresearchgate.net. Alkaline catalysts, both homogeneous and heterogeneous, have been reported to offer better performance in terms of selectivity towards polyglycerols compared to acid catalysts mdpi.com.

Commonly used catalysts include strong acids, alkali-modified zeolites, bulk or supported alkaline oxides, alkaline carbonates and hydroxides, and impregnated basic mesoporous solids mdpi.com. The choice of catalyst significantly impacts the conversion of glycerol and the selectivity towards desired oligomers like diglycerol (B53887) and triglycerol mdpi.commdpi.com.

Homogeneous alkaline catalysis is a historically significant and effective method for glycerol polymerization mdpi.com. Strong bases such as sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) are frequently used as catalysts in this process researchgate.netmdpi.com. The reaction is typically carried out at elevated temperatures, ranging from 200 to 275 °C, under an inert atmosphere like nitrogen or carbon dioxide mdpi.com. This method can produce a wide range of polyglycerols, from PG-2 to PG-35 mdpi.com.

The mechanism of base-catalyzed glycerol polymerization is considered more complex than acid-catalyzed pathways researchgate.net. It is proposed to involve the in situ formation of glycidol (B123203) and oligo-glycerols with terminal epoxy groups through intramolecular SN2 substitution reactions researchgate.net. The subsequent addition of these epoxy groups to the hydroxyl groups present in the reaction mixture leads to the formation of linear, branched, and cyclic polyglycerol structures researchgate.net.

A significant drawback of homogeneous catalysis is the inability to recover and reuse the catalyst from the reaction medium, which can also lead to corrosion issues in industrial equipment mdpi.com.

Alkali carbonates, such as sodium carbonate (Na2CO3) and potassium carbonate (K2CO3), have been demonstrated to be effective homogeneous catalysts for glycerol polymerization mdpi.comdntb.gov.ua. Studies have shown that carbonates can be more active than their corresponding hydroxides researchgate.netmdpi.com. This enhanced activity is attributed to their higher solubility in glycerol researchgate.netmdpi.com.

For instance, in a comparative study, Na2CO3 showed higher glycerol conversion than NaOH under the same reaction conditions mdpi.com. At 240 °C, after 9 hours of reaction with 2 wt.% of catalyst, Na2CO3 resulted in a glycerol conversion of 76% with a 93% selectivity to di- and triglycerol, whereas NaOH yielded a 63% conversion with 99% selectivity to the same oligomers mdpi.com. Inorganic carbonates are also noted for suppressing parasitic oligomerization reactions on the aliphatic hydroxyl groups acs.org.

Catalyst (2 wt.%)Temperature (°C)Time (h)Glycerol Conversion (%)Selectivity to Di- and Triglycerol (%)
Na2CO3 24097693
NaOH 24096399
Data derived from a comparative study on homogeneous catalysts for glycerol polymerization. mdpi.com

Acid-catalyzed polymerization of glycerol is another route to produce polyglycerols. Strong acids like sulfuric acid and benzenesulfonic acid are used as homogeneous catalysts under demanding conditions, typically in the temperature range of 150-280 °C researchgate.net. This method can lead to very fast polymerization but often suffers from low selectivity, producing a mixture of cyclic and unsaturated acyclic compounds researchgate.net. The resulting polyglycerol is a mixture of linear, branched, and cyclic structures with varying degrees of polymerization google.com.

The use of sulfuric acid as a catalyst has been shown to promote the formation of branched and cyclic polymer structures researchgate.net. The concentration of the acid catalyst influences the rate of polymerization, with higher concentrations leading to faster conversion of hydroxyl groups google.com. However, high temperatures in the presence of acids can lead to the degradation of the glycerol polymer researchgate.net. To mitigate side reactions and control the polymerization, the reaction is often carried out at temperatures below 200 °C and under reduced pressure to facilitate the removal of water, which drives the reaction towards completion google.com.

Sulfuric Acid Conc. (wt.%)Temperature (°C)PressureKey Outcome
1.2 - 4.8< 200Reduced (<400 mmHg)Faster conversion with higher acid concentration; promotes branched/cyclic structures.
General conditions for acid-catalyzed glycerol polymerization. google.comresearchgate.net

Enzymatic synthesis offers a milder alternative for producing glycerol-based polyesters acs.orgnih.gov. Lipases, particularly Candida antarctica lipase (B570770) B (CALB), have been employed to catalyze the polycondensation of glycerol with diacids or diesters nih.govnih.gov. This biocatalytic approach allows for reactions to be conducted under less harsh conditions, typically in a temperature range of 40 to 90 °C, either in bulk or in solution nih.gov.

CALB is known for its sn-1,3-specificity, showing higher reactivity towards primary hydroxyl groups than secondary ones nih.gov. This specificity can help in controlling the polymer structure and hindering crosslinking, even at relatively high molecular weights nih.gov. The enzymatic synthesis of poly(glycerol sebacate), for example, has been studied to understand the kinetics and branching behavior acs.org. The amount of enzyme used is a critical parameter, with higher enzyme concentrations generally leading to higher molecular weight polymers acs.org.

While enzymatic methods are well-documented for glycerol-based polyesters, their specific application for the direct polymerization of glycerol to form polyglycerol-3 is less detailed in the provided context. The focus of enzymatic approaches has been more on the reaction of glycerol with other monomers to create polyesters rather than the self-condensation of glycerol to form polyethers.

Homogeneous Alkaline Catalysis

Reaction Parameters and Their Influence on Oligomer Distribution

The distribution of oligomers, including the yield of triglycerol, in the direct polymerization of glycerol is significantly affected by various reaction parameters. These include temperature, catalyst loading, reaction time, and pressure mdpi.comgoogle.commdpi.com.

Temperature: Temperature is a crucial factor in glycerol polymerization mdpi.com. Generally, increasing the reaction temperature leads to a higher glycerol conversion rate mdpi.commdpi.com. However, excessively high temperatures can decrease the selectivity towards desired lower oligomers like diglycerol and triglycerol, and may promote the formation of undesired by-products mdpi.comresearchgate.net. The optimal temperature range for alkaline-catalyzed reactions is typically between 200 °C and 270 °C mdpi.com. For acid-catalyzed reactions, temperatures are often kept below 200°C to avoid degradation google.com.

Catalyst Loading: The amount of catalyst used also plays a vital role. An increase in catalyst concentration generally enhances the glycerol conversion mdpi.commdpi.com. For instance, increasing the amount of calcined eggshell (CaO) catalyst from 0.5 to 2 wt.% resulted in an increase in glycerol conversion from 34% to 85%, although the selectivity to di- and triglycerol decreased mdpi.com. Similarly, with a Li/AlPC catalyst, increasing the loading from 2 wt.% to 3 wt.% improved both glycerol conversion and polyglycerol yield mdpi.com. However, a further increase in catalyst loading may not always lead to better results and can sometimes cause a decline in conversion and selectivity mdpi.com.

Reaction Time: The duration of the reaction influences both conversion and product distribution. Longer reaction times generally lead to higher degrees of polymerization. For instance, in a microwave-assisted process, a reaction time of 3 hours was found to be optimal, with further increases not significantly changing the yield mdpi.com. In some cases, prolonged reaction times can lead to the depolymerization of higher oligomers back into shorter chains or glycerol ugm.ac.id.

The interplay of these parameters determines the final composition of the polyglycerol product. Fine-tuning these conditions is essential for maximizing the yield of a specific oligomer such as this compound.

ParameterGeneral Effect on Glycerol ConversionGeneral Effect on Selectivity to Lower Oligomers (e.g., PG-3)
Temperature Increases with temperatureOften decreases at very high temperatures
Catalyst Loading Increases with catalyst amount (up to an optimum)Can decrease with excessive catalyst loading
Reaction Time Increases with time (up to equilibrium)Can decrease with prolonged time due to further polymerization or degradation
Interactive table summarizing the influence of key reaction parameters. mdpi.comgoogle.commdpi.comugm.ac.id
Temperature Control and Oligomer Selectivity

Temperature is a critical parameter in the direct polymerization of glycerol, significantly influencing reaction rates and the distribution of resulting oligomers. Higher temperatures generally accelerate the etherification process but can also promote undesirable side reactions, affecting the selectivity towards triglycerol (this compound).

Studies have shown that increasing the reaction temperature leads to a higher degree of polymerization. For instance, in a sulfuric acid-catalyzed system, elevating the temperature from 240°C to 260°C resulted in a notable increase in water yield, which is indicative of greater oligomer production researchgate.net. However, further increases to 270°C or 280°C did not proportionally increase the yield, suggesting a plateau or the onset of other reactions researchgate.net.

The effect of temperature is often intertwined with catalyst concentration. Research indicates that higher temperatures and catalyst concentrations tend to decrease the hydroxyl number of the resulting polyglycerol mixture semanticscholar.org. A lower hydroxyl number signifies a higher degree of polymerization, as more hydroxyl groups have been consumed to form ether linkages. This suggests that temperature can be tuned to control the average molecular weight of the polyglycerol product semanticscholar.orgresearchgate.net. For example, in one study, the hydroxyl number decreased significantly as the temperature was raised from 130°C to 170°C across various catalyst concentrations researchgate.net.

Effect of Temperature and Catalyst Concentration on Polyglycerol Hydroxyl Number
Temperature (°C)Catalyst Concentration (% w/w)Hydroxyl Number (mg KOH/g)
1301.501257.0 ± 47.0
1303.351112.5 ± 1.5
1305.201057.0 ± 47.0
1501.50959.8 ± 58.1
1503.35901 ± 51
1505.20857.0 ± 47.0
1701.501021.1 ± 51.8
1703.35828.2 ± 59.9
1705.20805.7 ± 47.0

Data adapted from a study on polyglycerol synthesis, showing the inverse relationship between temperature/catalyst concentration and the final hydroxyl number of the product researchgate.net.

While higher temperatures drive polymerization, they can also impact the structure, favoring the formation of branched or cyclic structures over linear ones, which affects the specific yield of this compound researchgate.net.

Pressure Regulation (e.g., Vacuum Conditions)

Pressure regulation, particularly the application of a vacuum, is a key strategy in the synthesis of polyglycerols via direct condensation of glycerol. The polymerization of glycerol is a condensation reaction that produces water as a byproduct. According to Le Chatelier's principle, the removal of a product from the reaction system will shift the equilibrium to favor the formation of more products.

Industrial processes often employ vacuum conditions ranging from 15 to 25 inches of mercury to facilitate the reaction google.com. In specific preparations of polyglycerol esters, a vacuum of approximately -0.08 MPa is applied while the temperature is increased to facilitate the reaction and remove byproducts google.com. The continuous removal of water under reduced pressure is essential for pushing the reaction towards the desired oligomers, including this compound acs.orgnih.gov.

Catalyst Concentration Effects

The concentration of the catalyst has a pronounced effect on the polymerization of glycerol. Both acid and base catalysts are used, and their concentration can be adjusted to control the reaction's kinetics and the final product's characteristics.

In acid-catalyzed polymerization using sulfuric acid, studies have demonstrated that catalyst concentration interacts with temperature to influence the properties of the resulting polyglycerol semanticscholar.orgresearchgate.net. As shown in the table above, at a constant temperature, increasing the catalyst concentration generally leads to a lower hydroxyl number, indicating a higher degree of polymerization researchgate.netresearchgate.net. For example, at 150°C, increasing the catalyst concentration from 1.5% to 5.2% (w/w) decreased the hydroxyl number from approximately 960 to 857 mg KOH/g researchgate.net.

Higher catalyst concentrations, particularly when paired with high temperatures, can also influence the morphology of the polymer. They tend to favor the reaction of glycerol's secondary hydroxyl group, which leads to the formation of more branched polyglycerol structures semanticscholar.org. This can affect the selectivity for specific linear oligomers like this compound. Therefore, optimizing the catalyst concentration is a critical step in tailoring the synthesis to produce a desired oligomer distribution.

Reaction Time Optimization

Optimizing the reaction time is crucial for maximizing the yield of the desired oligomer, such as this compound, while minimizing degradation and the formation of unwanted byproducts. The ideal reaction time represents a balance between achieving sufficient conversion of the monomer and preventing the product from undergoing further, undesirable reactions.

For instance, in a system using KOH and DMSO, an optimal reaction time of 6 hours yielded a glycerol conversion of 63%, with selectivities of 30% for diglycerol and 17% for triglycerol researchgate.net. Extending the reaction time beyond this optimum point led to the depolymerization of the formed polyglycerol back into shorter-chain oligomers or glycerol, demonstrating that prolonged reaction times can be counterproductive researchgate.net.

In other systems, the synthesis can take much longer, sometimes up to 24 hours under traditional methods researchgate.net. However, at elevated temperatures, degradation can occur within a few hours nih.gov. Therefore, the optimization of reaction time is highly dependent on other parameters, including temperature, catalyst type, and concentration. It is a critical variable that must be carefully controlled to ensure the desired product distribution and prevent the breakdown of the target molecules nih.gov.

One-Pot Synthesis Techniques

One-pot synthesis refers to a strategy where multiple reaction steps are carried out in the same reactor without isolating the intermediate products. This approach enhances efficiency, reduces waste, and lowers costs. In the context of polyglycerol and its derivatives, one-pot methods have been developed to streamline production.

For example, a one-step method for producing polyglycerol esters involves reacting glycerin directly with hydrogenated oil in the presence of an alkaline catalyst google.com. The process combines the polymerization of glycerol and the subsequent esterification into a single operation. The reactants are heated, and a vacuum is applied to drive the reaction to completion, after which the final product is purified by molecular distillation google.com. Similarly, one-pot strategies are employed for the synthesis of related materials like polyhydroxyurethanes from glycerol-derived monomers, where multiple reaction types (Aza-Michael addition and condensation) occur concurrently mdpi.com. These techniques highlight a move towards more efficient and integrated processes for producing glycerol-based polymers.

Ring-Opening Polymerization of Glycidol for this compound Synthesis

An alternative and highly controlled route to synthesizing polyglycerols, including this compound, is the ring-opening polymerization (ROP) of glycidol semanticscholar.orgnih.gov. Glycidol is a cyclic monomer containing an epoxide ring and a hydroxyl group. This method allows for the synthesis of polyglycerols with various architectures, including linear and hyperbranched structures nih.gov. By protecting the hydroxyl group of the glycidol monomer before polymerization, linear polyglycerols can be obtained with high precision nih.gov.

The ROP of glycidol can be initiated through cationic, anionic, or coordination mechanisms, offering versatility in controlling the final polymer structure nih.gov. This pathway is particularly valuable for biomedical applications where well-defined polymer structures are often required nih.gov.

Cationic Ring-Opening Polymerization

Cationic ring-opening polymerization of glycidol is typically initiated by Lewis acids (such as BF₃OEt₂ or SnCl₄) or Brønsted acids (like CF₃COOH) nih.gov. This process can proceed through two primary mechanisms: the active chain (AC) mechanism and the activated monomer (AM) mechanism nih.gov.

However, a significant challenge in the cationic ROP of glycidol is controlling the reaction kinetics. The high reactivity can lead to multiple side reactions that interfere with the desired propagation, making it difficult to achieve high molecular weights and narrow dispersities nih.gov. Consequently, polyglycerols synthesized via this route often have molecular weights below 10,000 Da and exhibit broad molecular weight distributions nih.gov. Despite these challenges, recent advances have explored novel catalytic systems, such as metal-free catalysts like tris(pentafluorophenyl)borane (B72294), to improve control over the polymerization process under ambient conditions nih.gov.

Anionic Ring-Opening Polymerization

Anionic ring-opening polymerization (AROP) of glycidol is a powerful technique for synthesizing well-defined polyglycerol architectures, particularly hyperbranched structures. nih.gov This method typically involves the use of a basic initiator to generate an alkoxide active center, which then propagates by attacking the epoxide ring of the monomer. mdpi.com

Controlled Synthesis of Hyperbranched Polyglycerol

A key achievement in polyglycerol synthesis is the development of controlled anionic ring-opening multibranching polymerization (ROMBP) to produce hyperbranched polyglycerol (HPG) with predictable molecular weights and low polydispersity. nih.gov

This method often employs a core initiator, such as 1,1,1-tris(hydroxymethyl)propane (TMP), which is partially deprotonated with a strong base (e.g., potassium methoxide) to create initiating alkoxide sites. nih.gov A critical feature of this process is the slow addition of the glycidol monomer to the reaction mixture. nih.govacs.org This technique maintains a low instantaneous monomer concentration, which favors intermolecular propagation over side reactions like intramolecular cyclization or uncontrolled polymerization initiated by the monomer's own hydroxyl group. nih.gov

The polymerization proceeds via a multibranching pathway where the hydroxyl groups present on the glycidol monomer and the growing polymer chains can be deprotonated, creating new active sites for chain growth. This leads to the characteristic highly branched, dendritic-like structure of HPG. rsc.org By controlling the ratio of monomer to initiator and the reaction conditions, it is possible to synthesize HPGs with a range of molecular weights and narrow molecular weight distributions (polydispersity index, PDI < 1.5). nih.govscielo.br

Initiator SystemMonomerTechniqueMn ( g/mol )PDI (Mw/Mn)Degree of Branching (DB)
TMP / KGlycidolSlow Monomer Addition1,250 - 6,5001.13 - 1.470.53 - 0.59
TMP / KGlycidolSolvent-Assisted (Dioxane)up to 700,0001.1 - 1.40.55 - 0.62
Glycerol Salt / K₂CO₃Glycerol CarbonateSlow Monomer Addition~2,000 - 8,000~1.1 - 1.50.66 - 0.67

This table presents representative data from various studies on the controlled synthesis of hyperbranched polyglycerol. Actual values can vary based on specific reaction conditions. nih.govscielo.brresearchgate.net

Semi-Branched Polyglycidol Synthesis

To access polyglycerol architectures with a degree of branching intermediate between perfectly linear and hyperbranched structures, methods for synthesizing semi-branched polyglycidols have been developed. These materials offer a tunable balance of properties.

One approach involves using a coordination catalyst, such as Tin(II) trifluoromethanesulfonate (B1224126) (Sn(OTf)₂), for the homopolymerization of glycidol. By varying the reaction temperature, the degree of branching in the resulting polyglycerol can be controlled. nih.gov This method provides a pathway to tailor the polymer architecture and, consequently, its physical and chemical properties. nih.gov

Another green synthesis technique utilizes phosphate-buffered saline (PBS) at various pH levels (3.8 to 8.0) and temperatures (60 to 100 °C). This method avoids strenuous polymerization conditions and produces well-controlled, reproducible polyglycidols with a semi-branched architecture, exhibiting a degree of branching of approximately 0.24. researchgate.net This value positions these polymers between linear (DB = 0) and hyperbranched (DB ≈ 0.56–0.63) systems. researchgate.net

Emerging and Advanced Synthetic Methodologies

Research into the synthesis of polyglycerols continues to evolve, with a focus on developing more efficient, scalable, and environmentally friendly processes. Advanced methodologies, such as microwave-assisted synthesis, are gaining prominence.

Microwave-Assisted Etherification for Polyglycerols

Microwave-assisted organic synthesis (MAOS) has emerged as an effective technology for the etherification of glycerol or the polymerization of glycerol-derived monomers to produce polyglycerols. mdpi.com Microwave irradiation offers significant advantages over conventional heating, including rapid and uniform heating, which can lead to dramatically reduced reaction times, increased energy efficiency, and potentially higher yields. mdpi.comtci-thaijo.org

This technique has been successfully applied to the solvent-free etherification of glycerol using a base catalyst, such as sodium carbonate (Na₂CO₃). tci-thaijo.orgkisti.re.kr The process can be scaled up from laboratory-scale reactors to larger commercial microwave ovens. tci-thaijo.org Microwave heating has also been used for the polymerization of glycerol carbonate, which first forms glycidol that then readily polymerizes under the reaction conditions. researchgate.net This one-pot process operates under milder conditions compared to traditional high-temperature polyetherification. researchgate.net

ReactantCatalystMicrowave PowerTemperature (°C)Time (h)Glycerol Conversion (%)Polyglycerol Yield (%)
GlycerolNa₂CO₃ (3 wt%)1000 W2301.58471 (Di-, Tri-, Tetraglycerol)
GlycerolLi/AlPC (3 wt%)Not specified220398.8590.46
Glycerol CarbonateNone100 W800.17Not Applicable62 (Glycerol Carbonate Yield)

This table summarizes findings from different studies on microwave-assisted polyglycerol synthesis, highlighting the efficiency of this method under various conditions. tci-thaijo.orgresearchgate.netmdpi.com

Enzymatic Polymerization and Transesterification for Polyglycerol Derivatives

Enzymatic methods for synthesizing polyglycerol derivatives offer a green alternative to conventional chemical processes. These biocatalytic routes operate under milder conditions, which enhances selectivity, minimizes side reactions, and reduces energy consumption. researchgate.netacs.org Lipases are the most commonly used enzymes for these syntheses, effectively catalyzing esterification and transesterification reactions to produce polyglycerol esters. nih.gov The enzymatic approach avoids the need for harsh catalysts and high temperatures that can lead to undesirable by-products and degradation of reactants. acs.orgresearchgate.net

The selection of an appropriate biocatalyst is critical for the efficient synthesis of polyglycerol derivatives. Lipases are widely favored due to their catalytic efficiency in non-aqueous media and their selectivity. nih.gov Among the most effective and frequently studied are immobilized lipases, which offer the advantage of easy separation from the reaction mixture and potential for reuse. acs.org

Commonly Used Biocatalysts:

Candida antarctica lipase B (CALB) : Often available in an immobilized form as Novozym® 435, CALB is one of the most widely used enzymes in both academic research and industrial applications for esterification and polymerization. acs.orgnih.gov It demonstrates high catalytic activity and selectivity, particularly a higher reactivity towards primary hydroxyl groups over secondary ones. acs.orgnih.gov Novozym® 435 has proven effective in catalyzing both the polymerization of ricinoleic acid and its subsequent esterification with polyglycerol to form polyglycerol polyricinoleate (PGPR). researchgate.net

Rhizopus oryzae lipase : This lipase is utilized for the esterification of polyglycerol with the carboxyl groups of fatty acids like ricinoleic acid. nih.gov

Candida rugosa lipase : This enzyme is effective in producing polyricinoleic acid, a precursor for PGPR synthesis. nih.gov

Lipozyme 435 and Lipozyme TL IM : These are other commercial immobilized lipases that have been successfully used as catalysts for producing polyglycerol fatty acid esters (PGFEs). researchgate.netnih.govmdpi.com

Optimization of reaction parameters is crucial to maximize yield and efficiency. Key factors that are typically investigated include reaction temperature, enzyme dosage, substrate molar ratio, and reaction time. For instance, in the synthesis of PGFEs using Lipozyme 435, optimal conditions were found to be a temperature of 84.48 °C, a reaction time of 6 hours, a polyglycerol to fatty acid molar ratio of 1.35:1, and an enzyme concentration of 1.41% by weight. nih.gov In another study optimizing the synthesis of diglycerol monooleate with Novozym® 435, the ideal conditions were determined to be a temperature of 77 °C and a catalyst concentration of 5.8%. researchgate.net

Interactive Table:

Optimization of Reaction Conditions for Enzymatic Synthesis of Polyglycerol Esters
ProductBiocatalystOptimal Temperature (°C)Optimal Enzyme Dosage (% w/w)Optimal Substrate Molar Ratio (Polyglycerol:Fatty Acid)Reference
Polyglycerol Fatty Acid Esters (PGFEs)Lipozyme 43584.481.411.35:1 nih.gov
Diglycerol MonooleateNovozym® 435775.8Not Specified researchgate.net
Polyglycerol-2 Stearic Acid EstersNovozym® 435802.71:1.8 acs.org

The amount of enzyme also significantly impacts the molecular weight and degree of branching in the resulting polymer. For the synthesis of poly(glycerol sebacate), increasing the amount of CALB from 3.4 to 13.6 wt % led to an increase in the mass average molecular weight from 3 kDa to 16 kDa and the degree of branching from 17% to 41%. nih.gov

Performing enzymatic synthesis in solvent-free systems is a particularly attractive strategy, aligning with the principles of green chemistry by eliminating the use of potentially hazardous organic solvents. nih.govscispace.com This approach simplifies downstream processing, reduces waste, and can lead to higher volumetric productivity.

Solvent-free enzymatic synthesis has been successfully applied to produce various polyglycerol esters, including those used as emulsifiers in the food, cosmetic, and pharmaceutical industries. nih.govscispace.comresearchgate.net For example, polyglycerol-10 (PG-10) laurate and caprylate have been synthesized using lipases in a solvent-free environment. scispace.comresearchgate.net The synthesis of polyglycerol polyricinoleate (PGPR) has also been explored in solvent-free systems, with different strategies proving viable, including a simplified single-step process using a co-immobilized dual-lipase catalyst. nih.gov

A significant challenge in solvent-free systems is the high viscosity of the reaction medium, which can impede mass transfer. scispace.com Another critical aspect is the removal of water produced during esterification, as its accumulation can shift the reaction equilibrium and reduce the final conversion. scispace.comresearchgate.net To address these issues, various techniques are employed:

Nitrogen Flushing or Sparging : Bubbling dry nitrogen through the reaction mixture effectively removes water, driving the reaction towards completion. This method has been shown to achieve 100% fatty acid conversion in the synthesis of PG-10 esters. scispace.comresearchgate.net

Vacuum Application : Conducting the reaction under reduced pressure helps to continuously remove water and other volatile by-products. acs.orgnih.gov

Molecular Sieves : The addition of molecular sieves can effectively adsorb the water generated during the reaction. scispace.comresearchgate.net

Researchers have demonstrated that combining these techniques, such as using a vacuum reactor with a dry nitrogen flow, can lead to the successful synthesis of products like PGPR that meet stringent industry specifications. researchgate.net

Interactive Table:

Research Findings in Solvent-Free Enzymatic Synthesis of Polyglycerol Derivatives
Product SynthesizedBiocatalystKey Reaction Conditions/TechniquesAchieved Conversion/YieldReference
Polyglycerol-10 Laurate & CaprylateLipaseSolvent-free, Nitrogen flushing for water removal100% fatty acid conversion scispace.comresearchgate.net
Polyglycerol Polyricinoleate (PGPR)Candida rugosa lipase and Rhizopus oryzae lipaseSolvent-free, vacuum reactorProduct complied with legal specifications nih.gov
Polyglycerol Fatty Acid Esters (PGFEs)Lipozyme 435Solvent-free systemEsterification efficiencies of 67-72% nih.gov
Oligoglycerol Linoleic Acid EstersLipozyme 435Solvent-free system, 90°C95.5% acid conversion in 3 hours scispace.com

Functionalization and Derivative Chemistry of Polyglycerin 3

Esterification of Polyglycerin-3

Esterification is the principal reaction used to modify this compound, converting its hydrophilic hydroxyl groups into lipophilic ester groups. researchgate.netbibliotekanauki.pl This reaction involves treating this compound with fatty acids, their esters, or triglycerides, typically at elevated temperatures and sometimes under reduced pressure to remove the water byproduct and drive the reaction forward. acs.orgglycerinrefine.com The process can be catalyzed by acids, bases, or enzymes. acs.orgmdpi.com The resulting polyglyceryl esters are non-ionic surfactants with a broad spectrum of properties determined by the nature of the fatty acid and the extent of the esterification. bibliotekanauki.plgreengredients.it These esters are valued as green alternatives to other surfactants due to their derivation from renewable resources like vegetable oils. researchgate.netgreengredients.it

Polyglycerol-3 Fatty Acid Esters (PGFE)

Polyglycerol-3 Fatty Acid Esters (PGFEs) are a significant class of non-ionic surfactants produced by the esterification of this compound with fatty acids. bibliotekanauki.plmdpi.com These esters consist of a hydrophilic this compound head and one or more lipophilic fatty acid tails. researchgate.net The amphiphilic nature of PGFEs allows them to be effective emulsifiers, stabilizers, and texture modifiers in various industries. bibliotekanauki.platamanchemicals.com The synthesis of PGFEs typically involves a two-step process: first, the polymerization of glycerol (B35011) to form polyglycerol, and second, the esterification of the polyglycerol with fatty acids. bibliotekanauki.pl The properties of the resulting PGFEs can be finely tuned by controlling the degree of polymerization of the glycerol, the type of fatty acid used, and the degree of esterification. mdpi.comnih.gov

The properties of Polyglycerol-3 fatty acid esters are significantly influenced by the chain length and degree of saturation of the fatty acid used in their synthesis. mdpi.comnih.gov These structural characteristics of the lipophilic fatty acid moiety directly affect the ester's performance as a surfactant and its physical properties.

Chain Length: The length of the fatty acid carbon chain is a critical determinant of the hydrophile-lipophile balance (HLB) value of the PGFE. mdpi.com Longer fatty acid chains increase the lipophilicity of the molecule, resulting in a lower HLB value. mdpi.com For instance, esters synthesized with long-chain fatty acids (L-PGFEs) exhibit different physicochemical properties compared to those made with medium-chain (M-PGFEs) or short-chain fatty acids (S-PGFEs). acs.org Studies have shown that L-PGFEs can form more stable emulsions with smaller particle sizes compared to their shorter-chain counterparts. acs.org

Saturation: The presence of double bonds in the fatty acid chain (unsaturation) also plays a crucial role. Saturated fatty acids, like stearic acid, result in more solid or waxy esters, while unsaturated fatty acids, like oleic acid, tend to produce more liquid esters at room temperature. The degree of saturation affects the packing of the surfactant molecules at interfaces, which in turn influences properties like foam stability and emulsification capacity. researchgate.net

The table below summarizes the influence of fatty acid characteristics on the properties of Polyglycerol-3 esters.

Fatty Acid CharacteristicImpact on PGFE PropertiesResearch Findings
Chain Length Determines the hydrophile-lipophile balance (HLB); longer chains lead to lower HLB values and increased lipophilicity. mdpi.comEmulsions prepared with long-chain fatty acid polyglycerol esters (L-PGFEs) demonstrated superior stability and smaller particle sizes (16.8 nm) compared to those with medium or short-chain fatty acids. acs.org
Saturation Affects the physical state (solid vs. liquid) and the molecular packing at interfaces. researchgate.netThe use of different fatty acids (e.g., saturated vs. unsaturated) allows for the creation of a diverse range of emulsifiers with varying properties. fao.org

The degree of esterification, which refers to the number of hydroxyl groups on the this compound molecule that have been converted to ester groups, is a critical parameter that dictates the final properties and functionality of the resulting PGFE. mdpi.comgoogle.com Controlling this aspect of the synthesis is essential for producing esters with desired characteristics. researchgate.net

The extent of esterification directly impacts the HLB value of the surfactant. mdpi.com A higher degree of esterification leads to a more lipophilic molecule with a lower HLB value, making it more suitable for water-in-oil (W/O) emulsions. mdpi.com Conversely, a lower degree of esterification results in a more hydrophilic molecule with a higher HLB, which is ideal for oil-in-water (O/W) emulsions. mdpi.com This tunability allows for the creation of a wide range of emulsifiers from a single polyglycerol backbone. mdpi.comnih.gov

The reaction conditions, such as the molar ratio of polyglycerol to fatty acid, temperature, and catalyst, are carefully controlled to achieve the desired degree of esterification. google.comgoogle.com For example, using an excess of fatty acids will favor the formation of more highly esterified products. google.com The consequences of varying the degree of esterification are significant, influencing properties like solubility, emulsifying power, and interaction with other components in a formulation. researchgate.netnih.gov

Degree of EsterificationConsequenceApplication Example
Low Higher HLB value, more hydrophilic. mdpi.comOil-in-water (O/W) emulsifiers in lotions and creams. mdpi.comgreengredients.it
High Lower HLB value, more lipophilic. mdpi.comWater-in-oil (W/O) emulsifiers in spreads and protective creams. mdpi.comatamanchemicals.com
Controlled Allows for tailored surfactant properties for specific applications. researchgate.netrsc.orgCan be used to adjust the viscosity and stability of emulsions. nih.gov

Regioselectivity in the esterification of this compound refers to the preferential reaction of certain hydroxyl groups over others. This compound has both primary and secondary hydroxyl groups, which can exhibit different reactivities. For steric reasons, it is presumed that esterification reactions occur preferentially at the primary hydroxyl groups, which are more accessible. google.com

Enzymatic catalysis, particularly with lipases, can offer high regioselectivity. acs.org For instance, lipase (B570770) from Candida antarctica type B is known to be highly regioselective for the primary hydroxyl functions. acs.orgnih.gov This selectivity allows for the synthesis of more defined PGFE structures compared to chemical catalysis, which often leads to a broader distribution of products due to the high reaction temperatures and lack of selectivity of the catalysts. acs.orgnih.gov

The position of the fatty acid on the polyglycerol backbone can influence the metabolic fate of the ester, particularly in food applications. nih.gov While this is more extensively studied for triglycerides, the principle of regioselective hydrolysis by enzymes like pancreatic lipase, which preferentially targets the sn-1 and sn-3 positions, is relevant. nih.gov

The versatility of this compound as a platform molecule is demonstrated by the synthesis of a wide variety of specific esters tailored for particular applications.

Polyglyceryl-3 Dicitrate/Stearate: This complex ester is synthesized from this compound, citric acid, and stearic acid. cosmileeurope.eu It functions as an oil-in-water emulsifier and is valued for its compatibility with a wide range of cosmetic ingredients and its ability to form stable emulsions over a broad pH range (4.5-8.0). aliacura.com Its synthesis involves the esterification of this compound with both a dicarboxylic acid (citric acid) and a fatty acid (stearic acid). cosmileeurope.eunih.gov

Polyglyceryl-3 Caprate: This ester is the result of the esterification of this compound with capric acid, a medium-chain fatty acid typically derived from coconut or palm kernel oil. olivetreepeople.comspecialchem.comspecialchem.com It is known for its mildness and is used as an emulsifier and surfactant in skincare and cosmetic products. specialchem.comspecialchem.com The synthesis involves reacting this compound with capric acid, often in the presence of a catalyst, to form the monoester. google.comspecialchem.comspecialchem.com

The table below provides a summary of the synthesis and function of these specific this compound esters.

Ester NameSynthesis ComponentsPrimary FunctionKey Characteristics
Polyglyceryl-3 Dicitrate/Stearate This compound, Citric Acid, Stearic Acid cosmileeurope.euO/W Emulsifier aliacura.comCompatible with many active ingredients, tolerates high electrolyte content, stable over a wide pH range. aliacura.com
Polyglyceryl-3 Caprate This compound, Capric Acid olivetreepeople.comspecialchem.comspecialchem.comEmulsifier, Surfactant specialchem.comspecialchem.comPlant-based, mild, and non-irritating, suitable for sensitive skin. specialchem.comspecialchem.com

Polyglycerol Polyricinoleate (PGPR) Derivatives

Polyglycerol Polyricinoleate (PGPR) is a highly effective water-in-oil (W/O) emulsifier that can be produced using a this compound backbone. specialchem.comgfufa.com It is synthesized by the esterification of this compound with interesterified ricinoleic acid, which is derived from castor oil. gfufa.comfoodadditives.net The production process involves two main steps: the polymerization of glycerol to obtain polyglycerol and the interesterification of castor oil fatty acids to form condensed ricinoleic acid chains. atamanchemicals.comfoodadditives.net These two components are then reacted to create PGPR. gfufa.comfoodadditives.net

PGPR derived from this compound is a viscous, yellowish liquid that is strongly lipophilic. specialchem.comgfufa.com It is particularly valued in the food industry, especially in chocolate manufacturing, where it is used to reduce the viscosity of molten chocolate, improve its flow properties, and reduce the amount of cocoa butter needed. gfufa.comfoodadditives.net Its unique structure, with the hydrophilic polyglycerol part and the bulky, hydrophobic polyricinoleic acid part, makes it an exceptionally efficient emulsifier for stabilizing W/O emulsions. atamanchemicals.com

Poly(glycerol sebacate) (PGS) Synthesis and Modifications

Poly(glycerol sebacate) (PGS) is a biodegradable and biocompatible elastomer synthesized through the polycondensation of glycerol and sebacic acid. nih.govnih.govresearchgate.net While not a direct derivative of pre-formed this compound, its synthesis is fundamentally linked as it builds upon the same glycerol monomer unit. The process is noted for being environmentally friendly, often proceeding without the need for toxic catalysts or solvents. nih.gov

The conventional synthesis method is a two-step process:

Pre-polymerization: Equimolar amounts of glycerol and sebacic acid are heated, typically at 120°C, under an inert atmosphere (like argon or nitrogen) for a set period, such as 24 hours, to form a low molecular weight pre-polymer. nih.govresearchgate.net

Curing/Cross-linking: The resulting pre-polymer is then cured at elevated temperatures (120°C - 150°C) under high vacuum for an extended period (24 to 96 hours). nih.govresearchgate.net This step promotes cross-linking, transforming the viscous pre-polymer resin into a thermoset elastomer. nih.govnih.gov The ester bonds within the polymer backbone covalently cross-link to form a three-dimensional network. nih.gov

The mechanical properties and degradation kinetics of the final PGS material can be precisely tailored by adjusting synthesis parameters. researchgate.net

Parameter Effect on PGS Properties Example Findings
Curing Temperature Higher temperature leads to increased stiffness (Young's Modulus). researchgate.netYoung's modulus values of 0.056 MPa, 0.22 MPa, and 1.2 MPa were recorded for curing temperatures of 110°C, 120°C, and 130°C, respectively. researchgate.net
Curing Time Longer curing time increases the degree of cross-linking and stiffness. nih.govresearchgate.netCuring times can range from 24 to 96 hours to achieve desired properties. nih.gov
Monomer Molar Ratio The ratio of glycerol to sebacic acid affects hydrophilicity and mechanical properties. researchgate.netjmaterenvironsci.comA 1:0.8 glycerol to sebacic acid (G:S) molar ratio is reported to be more hydrophilic and suitable for cell adhesion. jmaterenvironsci.com

Table 1: Influence of Synthesis Parameters on PGS Mechanical Properties.

Modifications to the basic PGS structure have been developed to introduce new functionalities. A notable example is the creation of Poly(glycerol sebacate) Acrylate (B77674) (PGSA) or Poly(glycerol sebacate)-Methacrylate (PGS-M) . researchgate.netacs.org In this modification, the PGS pre-polymer is reacted to introduce acrylate or methacrylate (B99206) groups. researchgate.netacs.org This renders the polymer photocurable, allowing it to be cross-linked rapidly (within minutes) at ambient temperatures using UV radiation in the presence of a photoinitiator, which is a significant advantage over the lengthy thermal curing process required for standard PGS. researchgate.netacs.org The degree of methacrylation can be controlled and has a significant effect on the degradation rate and mechanical properties of the resulting polymer. acs.org

Etherification of this compound

Etherification is a key functionalization pathway for this compound, involving the conversion of its hydroxyl groups into ether linkages (C-O-C). This modification enhances the chemical stability of the resulting derivatives, as ether bonds are generally more resistant to hydrolysis under both acidic and alkaline conditions compared to the ester bonds found in many other derivatives. mdpi.com The resulting polyglyceryl ethers are valuable as surfactants, emulsifiers, and lubricants. google.comnih.gov

A general method for preparing alkyl ethers of polyglycerols involves reacting a purified and dried this compound with an alpha-olefin epoxide in the presence of an alkali metal alkoxide catalyst. google.com The reaction must be carried out under anhydrous conditions. google.com The catalyst, such as sodium ethylate or sodium alkoxide formed in situ, is typically used in amounts ranging from 0.1% to 2.0% by weight of the polyglycerol. google.com The degree of etherification, from mono-ethers to higher ethers, is controlled by the molar ratio of the alpha-olefin epoxide to the polyglycerol. google.com

Polyglycerol Methyl Ethers

Specific research detailing the synthesis of this compound methyl ethers is limited in the reviewed literature. However, the general principles of etherification suggest that they could be synthesized by reacting this compound with a methylating agent. Common laboratory and industrial methods for methylation of alcohols, which could be adapted for this compound, include reaction with dimethyl sulfate (B86663) or methyl halides under basic conditions. Another approach could involve the use of catalysts to facilitate the reaction between polyglycerol and methanol (B129727).

Other Ether Derivatives

A variety of other ether derivatives of this compound have been developed, primarily for use as surfactants and emulsifiers in the cosmetics and textile industries. google.com These are typically long-chain alkyl ethers, which impart amphiphilic properties to the polyglycerol backbone.

One established synthesis route involves the reaction of purified this compound with long-chain alpha-olefin epoxides (e.g., 1,2-epoxy decane, 1,2-epoxy octadecane) using an alkali metal alkoxide catalyst. google.com This process yields homogeneous, light-colored products. google.com

Another approach involves reacting alcohols with glycidol (B123203) in the presence of a specific aluminosilicate (B74896) catalyst that has been ion-exchanged with cations like ammonium (B1175870), alkali metal, or alkaline earth metal ions. google.com This method is presented as an efficient way to produce polyglyceryl ethers, such as lauryl polyglyceryl ether. google.com

An example of a commercially relevant derivative is Polyglyceryl-3 Cetyl Ether , where the cetyl group (a C16 alkyl chain) is attached to the this compound backbone via an ether linkage. nih.gov

Other Functionalization Pathways

Beyond esterification and etherification, the hydroxyl groups of this compound serve as versatile handles for introducing a wide array of other functionalities, leading to derivatives with unique properties for advanced applications.

Amine and Azido-ended Polyglycerol Derivatives

Amino-functionalized polyglycerols are of significant interest for biomedical applications and as building blocks for more complex polymer architectures. mdpi.comnih.gov A common and efficient strategy for their synthesis involves a two-step process starting from the hydroxyl-terminated polyglycol. mdpi.com

Azidation: The hydroxyl end-groups are first converted into a better leaving group, typically a mesylate, and then reacted with an azide (B81097) source like sodium azide (NaN₃) to yield an azido-terminated polyglycol. nih.govmdpi.com This reaction is often performed in a solvent like DMF at elevated temperatures (e.g., 65°C). mdpi.com

Reduction: The terminal azide groups are subsequently reduced to primary amines. mdpi.com A facile and high-yielding method for this reduction uses zinc powder in the presence of ammonium chloride (NH₄Cl) at reflux. mdpi.com This approach provides excellent end-group conversion (>99%) and high isolated yields. mdpi.com

This synthetic pathway is versatile and can be applied to polyglycols of various molecular weights and architectures. mdpi.com The resulting dendritic polyglycerol amine (dPGA) has been shown to be a non-protein macromolecular biomimetic of poly-lysine, serving as a superior substrate coating for promoting the adhesion and long-term survival of neural cells in culture. nih.gov

Carbonate Derivatives

The introduction of carbonate groups onto the polyglycerol backbone is another important functionalization route. Polyglycerol carbonates can be synthesized and subsequently used as reactive intermediates. jmaterenvironsci.comresearchgate.net

A direct method to prepare cyclic carbonates of this compound involves its reaction with dimethyl carbonate (DMC) using a base catalyst such as potassium carbonate (K₂CO₃). jmaterenvironsci.com The reaction is typically stirred at around 70°C, followed by removal of methanol and excess DMC under reduced pressure. jmaterenvironsci.com The formation of the five-membered cyclic carbonate is confirmed by the appearance of a characteristic carbonyl band in the FTIR spectrum (around 1780-1790 cm⁻¹) and specific signals in NMR spectroscopy. jmaterenvironsci.com

These cyclic carbonate derivatives are valuable because they can readily react with primary amines under mild conditions (room temperature to 50°C). jmaterenvironsci.commdpi.com This ring-opening reaction proceeds via a nucleophilic attack of the amine on the carbonyl carbon, forming a carbamate (B1207046) (urethane) linkage without the need for hazardous isocyanates. mdpi.comresearchgate.net This pathway is used to create novel amphiphilic surfactants by reacting the polyglycerol carbonate with fatty amines. jmaterenvironsci.com

Sulfation and Sulfitation

The introduction of sulfur-containing functional groups, such as sulfates and sulfonates, onto the this compound scaffold significantly alters its physicochemical properties, leading to materials with applications in areas like anti-inflammatory agents and emulsifiers. google.comgoogle.com

Sulfation is the process of adding sulfate (-OSO₃⁻) groups to the hydroxyl moieties of polyglycerin. A common and effective method for the sulfation of polyglycerols involves using a sulfur trioxide-pyridine complex (SO₃/pyridine) as the sulfating agent. google.com This reaction is typically carried out in a dry solvent like dimethylformamide (DMF). google.com The degree of sulfation, which is the percentage of hydroxyl groups that have been converted to sulfate esters, can be precisely controlled by adjusting the molar ratio of the SO₃/pyridine complex to the available hydroxyl groups on the polyglycerin core. google.com Research has demonstrated the ability to achieve sulfation degrees ranging from 1% to 100%, with particular interest in the 70% to 95% range for certain biological applications. google.com These polyglycerol sulfates have been investigated for their ability to interact with biological systems, for example, by binding to selectins, which are proteins involved in inflammatory processes. google.com The inhibitory potential of these sulfated polymers has been shown to increase with higher molecular weight, given a comparable degree of sulfation. google.com

Sulfitation , or more accurately, the creation of sulfonate-containing derivatives like sulfosuccinates, is another important modification. This process typically involves a multi-step synthesis. google.comgoogle.com One established method involves first esterifying polyglycerin with a fatty acid. google.com This is followed by the addition of maleic anhydride, which reacts with the remaining hydroxyl groups to form a maleate (B1232345) half-ester. google.comgoogle.com In the final step, the double bond in the maleate group is sulfonated by reacting it with an aqueous solution of a sulfite, such as sodium sulfite, to yield the sulfosuccinate (B1259242) derivative. google.com This process results in an anionic surfactant with applications as an emulsifier. google.comgoogle.com

Modification TypeReagentsTypical SolventKey Reaction ConditionsResulting Functional GroupControllable Parameter
SulfationSulfur trioxide-pyridine complex (SO₃/pyridine)Dimethylformamide (DMF)Constant molar ratio of SO₃ per OH groupSulfate (-OSO₃⁻)Degree of Sulfation (1-100%) google.com
Sulfosuccination (Sulfonation)1. Fatty Acid 2. Maleic Anhydride 3. Sodium Sulfite (Na₂SO₃)-1. Esterification (180-210°C) 2. Maleation (60-80°C) 3. Sulfonation (60-80°C) google.comSulfosuccinateReactant stoichiometry

Conjugation to Biomolecules

The unique characteristics of polyglycerols, such as high water solubility, biocompatibility, and a multivalent structure, make them an excellent candidate for conjugation to biomolecules. mdpi.com This process involves covalently attaching polyglycerin chains to biological molecules like proteins, peptides, or drugs to enhance their therapeutic properties. mdpi.com Applications for these conjugates are extensive, primarily focusing on drug delivery systems and improving the pharmacokinetic profiles of protein-based therapeutics. mdpi.combohrium.comnih.gov

The conjugation of polyglycerin to proteins can extend their circulating half-life in the body, shielding them from proteolytic degradation and reducing clearance by the kidneys. acs.org Various chemistries are employed to achieve this conjugation. Linear polyglycerol (LPG) has been successfully attached to proteins through several methods, including:

Random Conjugation : This approach typically targets amine groups on lysine (B10760008) residues. An example is the random conjugation of LPG to bovine serum albumin (BSA). mdpi.com

Site-Specific Conjugation : To avoid loss of bioactivity, which can occur with random conjugation, site-specific methods are preferred. These include copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), which have been used to conjugate LPG to biomolecules like Exenatide and IFN-α-2a, respectively. mdpi.com Reductive amination offers another route for site-specific attachment to the N-terminus of a protein. acs.org

Polyglycerin derivatives are also fundamental in the creation of nanocarriers for drug delivery. nih.govcontrolledreleasesociety.org For instance, polyglycerol-based nanogels can be synthesized to encapsulate and deliver therapeutic agents. nih.govcontrolledreleasesociety.org These nanogels can improve the skin penetration of drugs or protect labile protein drugs from degradation, ensuring their delivery to the target site. nih.govcontrolledreleasesociety.org Similarly, polyglycerin microparticles have been developed as biocompatible and hemocompatible vehicles for carrying and releasing drugs like Quercetin. bohrium.comnih.govresearchgate.net The surface of these carriers can be further modified, for example, with antibodies to target specific cells, such as circulating tumor cells. nih.gov

BiomoleculePolyglycerin TypeConjugation Chemistry / MethodApplicationReference
Bovine Serum Albumin (BSA)Linear Polyglycerol (LPG)Random conjugationModel protein conjugation mdpi.com
ExenatideLinear Polyglycerol (LPG)Site-specific CuAACHalf-life extension mdpi.com
Interleukin-4Linear Polyglycerol (LPG)Site-specific N-terminal conjugationHalf-life extension mdpi.com
IFN-α-2aLinear Polyglycerol (LPG)Site-specific SPAACHalf-life extension mdpi.com
Tacrolimus / mTHPPPolyglycerol-co-succinic acidEncapsulation in nanogelsDermal drug delivery nih.gov
QuercetinPolyglycerin (p(Gly))Loading into microparticlesDrug delivery vehicle bohrium.comnih.gov
Anti-EpCAM antibodyDendritic Polyglycerol (dPG)Coating on nanoparticlesImmunomagnetic cell isolation nih.gov

Advanced Analytical Techniques for Structural Elucidation and Compositional Analysis of Polyglycerin 3 and Its Derivatives

Chromatographic Methods

Chromatographic techniques are indispensable for separating the complex mixtures of molecules present in Polyglycerin-3 and its derivatives. By separating components based on their physical and chemical properties, these methods allow for both qualitative identification and quantitative analysis.

Gas Chromatography (GC), particularly when coupled with a Flame Ionization Detector (GC-FID), is a powerful technique for the quantitative analysis of the polyglycerol composition in various products. nih.gov To make the non-volatile polyglycerols suitable for GC analysis, a derivatization step, typically silylation, is required to convert the hydroxyl groups into more volatile silyl (B83357) ethers. nih.gov

The methodology often involves several key steps: saponification to break down any ester linkages in derivatives, acidification, and extraction to remove interfering substances like fatty acids. nih.gov This is followed by neutralization and the crucial silylation step before injection into the GC system. nih.gov For accurate quantification, an internal standard, such as phenyl β-D-glucopyranoside, is often utilized. nih.gov The response factors for lower molecular weight polyglycerols like glycerol (B35011) and diglycerol (B53887) can be determined using pure standards, while for higher degrees of polymerization (three or more), they can be estimated using an effective carbon number (ECN) approach. nih.gov This method has demonstrated high repeatability with relative standard deviation values often below 2.2%. researchgate.net

Key Research Findings from GC-FID Analysis:

A validated GC-FID method for analyzing the polyglycerol composition in Polyglycerol Polyricinoleate (PGPR) showed excellent recoveries of over 95% for di-, tri-, tetra-, and pentaglycerol from lipid matrices. nih.govresearchgate.net

The use of an internal standard like phenyl β-D-glucopyranoside has been shown to be more reliable than sorbitol, which can be affected by the presence of salts during silylation. nih.gov

While effective, the presence of large amounts of glycerol in samples can lead to challenges such as detector fouling and column overloading, necessitating regular maintenance. nih.govresearchgate.net

A typical GC-FID method for quantifying PGPR involves estimating the ricinoleic acid content using an internal standard like 12-hydroxyoctadecanoic acid. nih.gov This indirect approach has shown high reproducibility with a relative standard deviation of less than 4% for concentrations ranging from 0.2 to 5 wt%. nih.gov

Interactive Data Table: GC-FID Method Parameters for Polyglycerol Analysis
ParameterDetailsReference(s)
Technique Gas Chromatography-Flame Ionization Detection (GC-FID) nih.gov, researchgate.net, nih.gov
Sample Preparation Saponification, acidification, extraction, neutralization, silylation nih.gov, researchgate.net
Derivatization Agent Silylating agents to convert hydroxyl groups to volatile silyl ethers nih.gov
Internal Standard Phenyl β-D-glucopyranoside, 12-hydroxyoctadecanoic acid nih.gov, nih.gov
Quantification Based on response factors determined from pure standards or estimated by effective carbon number (ECN) approach. nih.gov
Performance High repeatability (RSD < 2.2%), high recovery (>95% for di- to pentaglycerol) nih.gov, researchgate.net

Liquid Chromatography (LC) coupled with Mass Spectrometry (LC-MS) is a highly effective technique for the characterization of polyglycerols and their derivatives, such as polyglycerol esters (PGEs). infona.plnih.gov This method provides detailed information on the molecular weight distribution and can distinguish between linear and cyclic structures. infona.pl Electrospray ionization (ESI) is a commonly used ionization technique in LC-MS analysis of polyglycerols. infona.pl

The choice of reversed-phase columns is critical for achieving optimal separation of the complex mixtures found in PGEs. nih.gov Various columns, including C8, C18, and Phenyl-Hexyl, have been evaluated for their selectivity. nih.gov The separation is typically achieved using a gradient elution with a mobile phase consisting of aqueous formic acid and acetonitrile. nih.gov High-Resolution Mass Spectrometry (HRMS) coupled with LC allows for the construction of a structural database of all species present in a sample, including isomers and cyclic structures. nih.gov

Key Research Findings from LC-MS Analysis:

LC-MS with ESI has successfully resolved linear and cyclic polyglycerol components from n=2 to n=23. infona.pl

The cone voltage and the type of adduct ion (e.g., H+, Na+, Li+) significantly influence the resulting mass spectra and are critical for obtaining a reliable molecular weight distribution. infona.pl

By combining HRMS with HPLC-MS and U-HPLC-MS, it is possible to link structural identification with the relative quantification of all identified constituents in complex PGE mixtures. nih.gov

Prefractionation of samples using a simplified liquid chromatographic separation can be necessary to correctly characterize esters, as co-elution of several compounds can occur in GC analysis. nih.gov

Interactive Data Table: LC-MS Analysis of Polyglycerol Esters
ParameterDetailsReference(s)
Technique High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (U-HPLC-MS) nih.gov
Ionization Electrospray Ionization (ESI) infona.pl
Columns Reversed-phase columns (e.g., Aeris Widepore XB-C8, Acquity CSH Fluoro-Phenyl) nih.gov
Mobile Phase Gradient of aqueous formic acid and acetonitrile nih.gov
Detection High-Resolution Mass Spectrometry (HRMS), Quadrupole Dalton (QDa) Detector nih.gov
Application Structural identification and relative quantification of mono- and di-ester species in Polyglycerol Esters (PGEs) nih.gov

Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is a valuable technique for analyzing the molecular weight distribution of polymers like this compound. wikipedia.org GPC separates molecules based on their size or hydrodynamic volume in solution. wikipedia.org Larger molecules elute first from the column because they are excluded from the pores of the stationary phase, while smaller molecules penetrate the pores and have a longer elution time. wikipedia.org

Key Research Findings from GPC-HPLC Analysis:

GPC allows for the determination of the size distribution and dispersity of polymers. wikipedia.org

The technique separates analytes based on their hydrodynamic volume, which is different from other chromatographic techniques that rely on chemical or physical interactions. wikipedia.org

GPC is instrumental in analyzing polymer samples to determine their molecular weights and weight distributions. wikipedia.org

Spectroscopic Characterization

Spectroscopic techniques are fundamental for elucidating the detailed chemical structure of this compound and its derivatives. These methods probe the interactions of molecules with electromagnetic radiation, providing a fingerprint of the molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural analysis of polyglycerols. researchgate.netnih.gov It provides detailed information about the connectivity of atoms within a molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to gain a comprehensive understanding of the complex structures present in this compound.

¹H NMR provides information about the different types of protons in the molecule, while ¹³C NMR reveals the chemical environment of each carbon atom. researchgate.net In the ¹³C NMR spectrum of polyglycerol, distinct signals corresponding to dendritic, linear, and terminal glycerol units can be observed. researchgate.net 2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish correlations between different nuclei and thus piece together the molecular structure. nih.gov Diffusion-Ordered Spectroscopy (DOSY) is a specialized NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients, which is related to their size. ¹³C-NMR DOSY experiments have demonstrated the presence of multiple species in derivatives like PGPR. researchgate.net

Key Research Findings from NMR Spectroscopy:

1D and 2D NMR techniques can distinguish between monomeric and oligomeric forms of fatty acids in polyglycerol esters. researchgate.net

¹³C NMR spectra clearly show signals for dendritic, linear, and terminal units in polyglycerol structures. researchgate.net

¹H and ¹³C NMR spectra of PGPR have confirmed the presence of polyglycerol moieties of various lengths esterified with fatty acids. researchgate.net

DOSY experiments are effective in demonstrating the occurrence of several distinct species within a complex polyglycerol derivative sample. researchgate.net

Interactive Data Table: Characteristic ¹³C NMR Chemical Shifts for Polyglycerol Units
Type of Glycerol UnitApproximate ¹³C Chemical Shift (ppm)Reference(s)
Dendritic(Varies based on specific branching) researchgate.net
Linear(Varies based on position in the chain) researchgate.net
Terminal(Varies based on specific termination) researchgate.net

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. researchgate.netnih.gov The FTIR spectrum of a compound shows absorption bands at specific wavenumbers that correspond to the vibrations of different chemical bonds. For this compound, the most prominent feature in its FTIR spectrum is a broad absorption band in the region of 3600 to 3050 cm⁻¹, which is characteristic of the O-H stretching vibrations of the numerous hydroxyl groups. researchgate.net

FTIR is also valuable for characterizing derivatives of this compound, such as polyglycerol esters. The formation of ester linkages can be confirmed by the appearance of a strong carbonyl (C=O) stretching band, typically around 1740 cm⁻¹, and changes in the C-O stretching region. nih.gov

Key Research Findings from FTIR Spectroscopy:

The FTIR spectrum of polyglycerol is dominated by a broad O-H stretching band from 3600 to 3050 cm⁻¹. researchgate.net

FTIR can be used to characterize the chemical structure of copolymers based on a polyglycerol backbone. researchgate.net

Specific absorption bands in the FTIR spectrum can be used to identify the unique characteristics of lipid components in derivatives. nih.gov For instance, the =C–H stretching of unsaturated fatty acids is observed around 3006 cm⁻¹, and the C–O stretching in esters appears around 1160 cm⁻¹. nih.gov

Interactive Data Table: Characteristic FTIR Absorption Bands for this compound and its Derivatives
Functional GroupBond VibrationApproximate Wavenumber (cm⁻¹)Reference(s)
HydroxylO-H Stretch3600 - 3050 (broad) researchgate.net
AlkaneC-H Stretch~2853 (symmetrical) nih.gov
EsterC=O Stretch~1740 nih.gov
EsterC-O Stretch~1160 nih.gov
Alkene=C-H Stretch~3006 nih.gov
AlkaneC-H Rocking (Methylene)~720 nih.gov

Mass Spectrometry (MS) and Electrospray Ionization Mass Spectrometry (ESI-MS)

Mass spectrometry (MS) is an indispensable tool for the detailed structural analysis of molecules by measuring the mass-to-charge ratio of ions. pioneerpublisher.com For complex mixtures like polyglycerols, "soft" ionization techniques are preferred as they minimize fragmentation of the parent molecule, allowing for accurate molecular weight determination.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a particularly powerful soft ionization technique used for the analysis of large and complex molecules like this compound. dss.go.thfao.org ESI-MS, often coupled with liquid chromatography (LC-MS), can resolve and identify the various linear and cyclic components within a polyglycerol mixture. dss.go.th Research has shown that ESI-MS can separate oligomers from n=2 to n=23 in a decaglycerol (B1678983) sample, providing a detailed molecular weight distribution. dss.go.thfao.org

The effectiveness of ESI-MS for polyglycerol analysis is influenced by experimental parameters such as the cone voltage and the type of adduct ion used (e.g., H+, Li+, Na+, K+, Rb+, Cs+, and NH₄⁺). dss.go.thfao.org Optimizing these conditions is critical to obtaining a reliable molecular weight distribution. dss.go.thfao.org Once established, the ESI-MS data can be used to calculate key parameters for polyglycerol characterization, including:

Number average molecular weight (Mn)

Weight average molecular weight (Mw)

Polydispersity Index (PDI)

Percentage of cyclic components

Hydroxyl number

The data generated by ESI-MS allows for a more precise correlation between the composition of a polyglycerol mixture and its performance in various applications. dss.go.th Tandem mass spectrometry (MS/MS or MSⁿ) can further elucidate the structure by controlled fragmentation of selected parent ions, providing information on the connectivity and branching of the polyglycerol backbone. nih.gov

Table 1: Key Parameters of this compound Derivable from ESI-MS Analysis

Parameter Description Significance
Number Average Molecular Weight (Mn) The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. Provides an average molecular size.
Weight Average Molecular Weight (Mw) An average that takes into account the molecular weight of each polymer chain. More sensitive to the presence of high molecular weight species.
Polydispersity Index (PDI) The ratio of Mw to Mn (Mw/Mn). A measure of the breadth of the molecular weight distribution. A value of 1 indicates a monodisperse sample.
Percentage of Cyclic Components The proportion of cyclic oligomers relative to linear and branched structures. Influences the physical properties and reactivity of the polyglycerol.
Hydroxyl Number A measure of the concentration of hydroxyl groups in the polyglycerol. A key indicator of the reactivity and hydrophilicity of the material.

Scattering and Microscopic Techniques for Structural Organization

While mass spectrometry excels at the molecular level, scattering and microscopic techniques are employed to investigate the supramolecular organization of this compound and its derivatives, particularly in formulated systems like emulsions and vesicles. These methods provide insights into the size, shape, and spatial arrangement of particles and structures on the nanometer to micrometer scale.

Small Angle Neutron Scattering (SANS)

Small-Angle Neutron Scattering (SANS) is a powerful technique for studying the structure of materials on a length scale of 1 to 100 nanometers. nih.govnih.gov It is particularly well-suited for analyzing the structure of micelles, vesicles, and emulsion droplets stabilized by this compound derivatives. nih.gov SANS experiments involve directing a beam of neutrons at a sample and measuring the angular distribution of the scattered neutrons. lu.se The scattering pattern provides information about the size, shape, and internal structure of the scattering objects. lu.se

A key advantage of SANS is the ability to use contrast variation by employing deuterated solvents (like D₂O) or selectively deuterating parts of the molecules (e.g., the hydrocarbon tails of a surfactant). nih.govnih.gov This allows for the highlighting of specific components within a complex system, providing unambiguous structural information that is often inaccessible by other techniques like small-angle X-ray scattering (SAXS). nih.gov For instance, in a study of a non-ionic microemulsion, SANS was used to probe the structure of micelles, revealing transitions from spherical to lamellar and rod-like geometries with varying water content. researchgate.net

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. nih.govucm.esmalvernpanalytical.com DSC is highly sensitive to the thermal transitions of materials, making it an invaluable tool for studying the phase behavior of this compound and its derivatives in various formulations. nih.gov

In the context of emulsions and lipid-based systems stabilized by PG-3 derivatives, DSC can be used to determine:

The gel-to-liquid crystalline phase transition temperature (Tm) of lipid bilayers. ucm.es

The influence of PG-3 derivatives on the stability and structure of these bilayers.

The interactions between the emulsifier and other components of the formulation.

By observing shifts in transition temperatures and changes in the enthalpy of these transitions, researchers can gain insights into how this compound derivatives affect the organization and stability of the system. nih.govucm.es

Freeze Fracture Transmission Electron Microscopy (FF-TEM)

Freeze-Fracture Transmission Electron Microscopy (FF-TEM) is a specialized technique that provides high-resolution images of the internal structure of materials, particularly emulsions and vesicular systems. cosmeticsandtoiletries.com The process involves rapidly freezing the sample, fracturing the frozen block, and then creating a replica of the fractured surface by shadowing with a heavy metal (like platinum) and carbon. cosmeticsandtoiletries.com This replica is then viewed under a transmission electron microscope.

FF-TEM is particularly useful for visualizing the lamellar structures and multi-lamellar vesicles that can be formed by emulsifiers like polyglyceryl esters. cosmeticsandtoiletries.com Studies have shown that certain emulsifiers can form densely packed layers of water and liquid crystalline lipid phases, which contribute to the stability of an emulsion. cosmeticsandtoiletries.com FF-TEM allows for the direct observation of these intricate structures, providing a visual confirmation of the organizational states inferred from scattering and calorimetry data. cosmeticsandtoiletries.comresearchgate.net

Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of small particles in suspension or solution. microtrac.comhoriba.com The technique is based on the principle of Brownian motion, where smaller particles move more rapidly in a fluid than larger particles. microtrac.comusp.org By analyzing the time-dependent fluctuations in the intensity of scattered light from a laser source, the diffusion coefficient of the particles can be determined, and from this, the hydrodynamic diameter is calculated using the Stokes-Einstein equation. bettersizeinstruments.compmda.go.jp

DLS is widely used to characterize the droplet size distribution in emulsions stabilized by this compound derivatives. usp.org It is effective for particles in the submicron range, typically from 0.3 nm to 10 µm. microtrac.com The data obtained from DLS is crucial for assessing the stability of an emulsion, as changes in particle size over time can indicate coalescence or flocculation.

Table 2: Comparison of Scattering and Microscopic Techniques

Technique Principle Information Obtained Typical Application for this compound
SANS Measures the angular distribution of scattered neutrons. Size, shape, and internal structure of nanoscale objects (1-100 nm). Characterizing micellar and vesicular structures in solution.
DSC Measures heat flow associated with thermal transitions. Phase transition temperatures and enthalpies. Studying the effect of PG-3 on the stability of lipid bilayers.
FF-TEM Imaging of a metal replica of a fractured, frozen sample. High-resolution visualization of internal structures (e.g., lamellar phases). Visualizing the nanostructure of emulsions and vesicles.
DLS Analyzes fluctuations in scattered light intensity due to Brownian motion. Hydrodynamic size distribution of particles in suspension. Measuring droplet size distribution in PG-3 stabilized emulsions.
Light Microscopy Direct visualization using visible light. Microstructure of emulsions, particle aggregation, and phase separation. Observing the overall morphology and stability of emulsions.

Biological and Biochemical Interactions of Polyglycerin 3 and Its Derivatives

Biocompatibility and Biodegradability Studies

Polyglycerin-3 and its derivatives have been subject to various studies to determine their interaction with biological systems, focusing on their biocompatibility and biodegradability. Research indicates that polyglycerols generally exhibit excellent blood and cell compatibility. nih.gov Hyperbranched polyglycerols (HPG) and linear polyglycerols (LPG) have shown favorable biocompatibility profiles, positioning them as potential candidates for drug delivery systems. nih.govnih.gov The biodegradability of polyglycerols is suggested by metabolic studies, where the breakdown of the substance is observed. cir-safety.org For instance, polyesters based on glycerin and citric acid are noted as being biodegradable. researchgate.net The environmental and biological breakdown of such polymers is influenced by factors including their chemical structure, crystallinity, and the surrounding environmental conditions like temperature and microbial presence. mdpi.commdpi.com

In vitro assessments are crucial for evaluating the biocompatibility of substances at the cellular level before any in vivo testing. nih.gov These tests often involve exposing various cell lines to the compound and measuring responses like cell viability, proliferation, and specific functional impairments. nih.govresearchgate.net

The biocompatibility of polyglycerol esters of fatty acids (PGFAs), derivatives of polyglycerols, has been evaluated using cell lines relevant to the deep lung, such as alveolar epithelial cells and alveolar macrophages. nih.gov Given the poor water solubility of PGFAs, the exposure is expected to be higher for alveolar macrophages than for epithelial cells. nih.gov

One study investigated the cytotoxicity of two different PGFAs and their mixture on epithelial cells and macrophages. nih.gov Cytotoxicity was determined by measuring dehydrogenase activity and the release of lactate (B86563) dehydrogenase. nih.gov The results indicated that the cytotoxicity of the PGFA molecules increased with their polarity. nih.gov However, at concentrations up to 1 mg/ml, the tested PGFAs were considered uncritical, suggesting their potential as excipients for pulmonary drug delivery. nih.gov

Further studies on dendritic polyglycerol (DPGLy) functionalized with seleno-methyl-selenocysteine (SeMeCys) showed no signs of general toxicity against Chinese Hamster ovary (CHO-K1) cells, with cell viability remaining above 98%. tandfonline.com

Table 1: Summary of In Vitro Cytotoxicity Findings for Polyglycerol Derivatives

Compound Studied Cell Lines Key Findings Citation
Polyglycerol Esters of Fatty Acids (PGFAs) Alveolar Epithelial Cells, Alveolar Macrophages Cytotoxicity increased with molecular polarity. Considered non-critical at concentrations up to 1 mg/ml. nih.gov
SeMeCys-functionalized Dendritic Polyglycerol (DPGLy) Chinese Hamster Ovary (CHO-K1) Cells No significant general toxicity detected; cell viability >98%. tandfonline.com

Beyond simple viability, studies have delved into the functional impact of polyglycerol derivatives on immune cells like macrophages. Lysosomes play a critical role in the digestion of foreign materials and in signaling pathways within macrophages. nih.gov

Research on PGFAs revealed that at concentrations exceeding 1 mg/ml, these compounds led to several functional impairments in macrophages. nih.gov These included:

Accumulation in lysosomes: The compounds were observed to build up within the lysosomes of the macrophages. nih.gov

Impairment of phagocytosis: The ability of the macrophages to engulf particles was hindered. nih.gov

Secretion of nitric oxide: An increase in the production of nitric oxide was noted. nih.gov Nitric oxide produced by macrophages is a key molecule in their antimicrobial and signaling activities. nih.gov

Increased cytokine release: The release of inflammatory signaling molecules (cytokines) was elevated. nih.gov

These findings indicate that while PGFAs are relatively non-toxic at lower concentrations, higher concentrations can provoke a functional response in macrophages, which are key cells in the lung's immune defense. nih.govbiorxiv.orgresearchgate.net

In vivo studies provide a more comprehensive understanding of a substance's behavior within a complete biological system, including its absorption, distribution, metabolism, and excretion.

This compound's physical properties, such as its relatively low molecular weight (approx. 240 g/mol ) and high water solubility, suggest it can be absorbed through aqueous pores in the gastrointestinal tract. cir-safety.org For risk assessment purposes, oral absorption of this compound is often assumed to be 100%. cir-safety.org However, its hydrophilic nature is expected to limit passive diffusion across lipid membranes. cir-safety.org

An animal study was conducted on male Sprague-Dawley rats to investigate the absorption and excretion of this compound. cir-safety.org The rats were administered [14C]-labeled this compound via gavage. cir-safety.org The results over a 51-hour period showed:

High Absorption: It was assumed that over 90% of the administered this compound was absorbed in non-cannulated rats, based on radioactivity measured in the urine, exhaled carbon dioxide (CO2), and the carcass. cir-safety.org

Excretion Pathways: The radioactivity was recovered in the urine, feces, and respiratory CO2, indicating these are the primary routes of excretion for the compound and its metabolites. cir-safety.org

Table 2: Absorption and Excretion of [14C]this compound in Rats

Parameter Finding Details Citation
Route of Administration Oral (gavage) Administered in a liquid diet. cir-safety.org
Assumed Absorption Rate > 90% Based on radioactivity recovered in urine, CO2, and carcass in non-cannulated rats. cir-safety.org
Excretion Pathways Urine, Feces, Respiratory CO2 Radioactivity was measured in these outputs over a 51-hour period. cir-safety.org

The same animal study that investigated the absorption of [14C]this compound also provided insights into its metabolism. cir-safety.org The detection of radioactivity in the exhaled CO2 is a strong indicator that the this compound molecule was broken down by metabolic processes, with the carbon backbone being converted to CO2. cir-safety.orgcir-safety.org Furthermore, the study involved the analysis of radio-labelled metabolites excreted in the urine using thin-layer chromatography (TLC), which directly confirms that this compound undergoes metabolism following absorption. cir-safety.org The available data points towards metabolic breakdown rather than a lack of metabolism. cir-safety.org

In Vivo Biocompatibility and Metabolism

Tissue Distribution Studies

The in vivo fate of polyglycerols is crucial for their application in biomedicine. Studies on biodegradable hyperbranched polyglycerols (HPGs) with randomly distributed ketal groups (RBHPGs) have provided insights into their tissue distribution and clearance.

When administered intravenously to mice, a tritium-labeled RBHPG with a molecular weight of 100 kDa demonstrated a circulation half-life of 2.7 ± 0.3 hours. This in vivo degradation correlated well with in vitro studies, where the polymer degraded into lower molecular weight fragments that were rapidly cleared from circulation. Biodistribution and excretion studies showed that this biodegradable HPG had significantly lower tissue accumulation and enhanced excretion through urine and feces compared to non-degradable HPG of a similar size. nih.gov This suggests that designing degradable linkages within the polyglycerol backbone is a viable strategy for controlling tissue residence time and promoting clearance.

In a different context, liposomes modified with PG-10-monostearate, a this compound derivative, were found to have a biodistribution pattern similar to that of widely used PEGylated liposomes, but with a reduced likelihood of inducing an immune response. mdpi.com From a toxicokinetic perspective, due to its low molecular weight (approximately 240 g/mol ) and high water solubility, it is anticipated that this compound would be absorbed in the gastrointestinal tract. cir-safety.org However, its hydrophilic nature is expected to limit passive diffusion across lipid-rich membranes like the stratum corneum. cir-safety.org Consequently, it is predicted that once absorbed, the extracellular concentration of this compound will be higher than the intracellular concentration. cir-safety.org

Table 1: Biodistribution and Pharmacokinetic Properties of a Biodegradable Hyperbranched Polyglycerol (RBHPG)

Parameter Value Source
Polymer Type Randomly distributed ketal-containing hyperbranched polyglycerol (RBHPG) nih.gov
Molecular Weight 100 kDa nih.gov
Circulation Half-life (in mice) 2.7 ± 0.3 hours nih.gov
Key Finding Degraded into low molecular weight fragments for rapid clearance. nih.gov
Tissue Accumulation Significantly lower compared to non-degradable HPG. nih.gov

Interactions with Biological Systems at a Molecular Level

At the molecular level, the unique, highly functionalized, and three-dimensional structure of polyglycerol derivatives enables specific and potent interactions with biological targets like viruses, cells, and proteins.

Polyvalency and Multivalent Binding

Polyvalency, or multivalent binding, is a phenomenon where multiple ligands on one molecule simultaneously bind to multiple receptors on another entity. acs.org This cooperative binding can lead to avidities (total binding strength) that are orders of magnitude greater than the affinity of a single ligand-receptor interaction. acs.orgnih.gov Nature employs this strategy in numerous processes, including antibody-antigen recognition and virus-cell binding. acs.org

Polyglycerol derivatives, particularly dendritic and hyperbranched architectures, are excellent scaffolds for creating multivalent molecules. nih.govnih.gov Their globular shape and high density of surface functional groups allow for the pre-organization of multiple ligands, facilitating the multivalent effect. nih.gov

Inhibition of Viral Binding and Infection

A significant application of polyglycerol's multivalent properties is the inhibition of viral entry into host cells. Many viruses, including Herpes Simplex Virus (HSV) and SARS-CoV-2, initially attach to heparan sulfate (B86663) proteoglycans on the cell surface through electrostatic interactions. nih.govnih.gov By mimicking this interaction, sulfated polyglycerol derivatives can act as decoys, binding to the virus and blocking its attachment to host cells. nih.gov

Linear Polyglycerol Sulfate (LPGS) has emerged as a particularly potent viral inhibitor. In a plaque reduction assay against SARS-CoV-2, highly sulfated LPGS was identified as the best inhibitor among several tested polysulfates, including heparin. nih.gov It exhibited an IC₅₀ (half-maximal inhibitory concentration) of 67 μg/mL, making it over 60 times more effective than heparin in inhibiting the virus. nih.gov Furthermore, LPGS was shown to bind more strongly to the viral spike protein than heparin in molecular dynamics simulations and caused a greater than 87.5% inhibition of virus binding in cell-based assays. nih.gov

Similarly, LPGS demonstrated powerful inhibition of Herpes Simplex Virus type 1 (HSV-1), proving to be 295 times more efficient than heparin. acs.org The flexibility of the polymer backbone is a key factor in its antiviral efficacy, with more flexible linear structures showing superior inhibitory properties compared to less flexible hyperbranched or dendronized scaffolds. acs.org

Table 2: Antiviral Activity of Sulfated Polyglycerol Derivatives

Compound Target Virus IC₅₀ Comparative Efficacy Source
Linear Polyglycerol Sulfate (LPGS) SARS-CoV-2 67 μg/mL >60-fold higher than heparin nih.gov
Linear Polyglycerol Sulfate (LPGS) HSV-1 0.03 nM 295-fold higher than heparin acs.org
Modulation of Cell Adhesion and Signaling

The multivalent presentation of ligands on polyglycerol scaffolds can also modulate cell adhesion processes, which are fundamental to inflammation and immune responses. nih.gov For instance, dendritic polyglycerol sulfates (dPGS) have been developed as potent anti-inflammatory agents by targeting selectins, a family of cell adhesion molecules that mediate leukocyte migration. nih.gov

These synthetic dPGS molecules mimic natural selectin ligands and effectively inhibit both L-selectin on leukocytes and P-selectin on endothelial cells. nih.gov The binding affinity was found to be dependent on the size and degree of sulfation of the polyglycerol core. nih.gov In a mouse model of contact dermatitis, administration of dPGS significantly reduced leukocyte extravasation and edema formation, demonstrating its ability to interfere with pathological cell adhesion in vivo. nih.gov Conversely, surfaces coated with dendritic polyglycerol (dPG) have been shown to repel cells, causing a drastic decrease (>95%) in the adhesion of multiple cell lines. mdpi.com This highlights the versatility of polyglycerol platforms, where functionalization dictates whether they promote or inhibit cellular attachment.

Protein and Enzyme Interactions

The interaction between polymers and proteins can significantly alter the protein's stability, activity, and pharmacokinetic profile. nih.govresearchgate.net Polyglycerols interact favorably with certain protein functional groups, such as aromatic and cationic nitrogen atoms, while having unfavorable interactions with others, like amide and carboxylate oxygen atoms. nih.gov These interactions are central to the use of polyglycerols in protein conjugation.

Protein Conjugation

Protein conjugation involves covalently attaching a polymer chain to a protein. unimi.it This strategy is widely used to improve the therapeutic properties of proteins by increasing their size, which reduces renal clearance and extends their circulation half-life, and by providing a steric shield that protects against proteolytic degradation. nih.govacs.org

Linear polyglycerol (LPG) has been extensively investigated as a promising alternative to polyethylene (B3416737) glycol (PEG), the current industry standard for protein conjugation. mdpi.comresearchgate.net LPG has been successfully conjugated to various therapeutic proteins, including bovine serum albumin (BSA), Exenatide, Interleukin-4, and Anakinra. mdpi.comresearchgate.net

A common method for site-specific conjugation is reductive amination, which targets the N-terminal α-amino group of a protein. acs.org This approach was used to attach aldehyde-functionalized LPG of various molecular weights to the N-terminus of Anakinra, an interleukin-1 receptor antagonist. researchgate.net The resulting LPG-protein conjugates showed a comparable extension in half-life to their PEGylated counterparts. researchgate.net For example, a 40 kDa LPG-Anakinra conjugate extended the protein's terminal half-life four-fold, similar to the PEG analogue. researchgate.net Studies have also explored conjugating poly(glycerol monomethacrylate) (PGMA) to proteins like lysozyme, demonstrating that the polymer architecture (linear vs. two-arm) can be tuned to optimize the conjugate's enzymatic activity and stability. unimi.itacs.org

Table 3: Examples of Polyglycerol-Protein Conjugates

Polymer Protein Conjugation Chemistry Key Outcome Source
Linear Polyglycerol (LPG) Anakinra N-terminal reductive amination 4-fold extension of in vivo half-life, comparable to PEG researchgate.net
Linear Polyglycerol (LPG) Bovine Serum Albumin (BSA) Random conjugation Successful demonstration of conjugation mdpi.comresearchgate.net
Linear Polyglycerol (LPG) Exenatide Site-specific CuAAC Extended glucose-lowering activity, comparable to PEG mdpi.comresearchgate.net
Enzyme Stability and Activity

Polyglycerols and their derivatives, such as polyglycerol fatty acid esters (PGFEs), are frequently synthesized through enzymatic processes, where the stability and activity of the enzyme catalyst are paramount. The immobilized lipase (B570770) from Candida antarctica (often marketed as Novozym 435) is a common biocatalyst used for the esterification of polyglycerols. acs.orgnih.gov The efficiency of this enzymatic synthesis is influenced by several factors, including temperature, which can impact enzyme stability. For instance, in the synthesis of polyglyceryl-2 stearic acid esters, the optimal working temperature was found to be 80°C. acs.orgnih.gov Attempts to increase the temperature to 90°C to accelerate the reaction rate led to partial inactivation of the enzyme, resulting in a complete loss of activity upon recovery and recycling. acs.orgnih.gov

The stability of enzymes in aqueous solutions can be challenging due to various chemical reactions that may lead to a loss of biological activity. nih.gov Polyols, the class of compounds to which polyglycerin belongs, can form complexes with enzymes that help to stabilize them. nih.gov While glycerol (B35011) is traditionally used as a cryoprotectant and stabilizer for enzymes, its presence can be problematic for processes like lyophilization (freeze-drying). meridianbioscience.com Formulations without glycerol are often preferred for developing reagents intended for ambient-temperature stability. meridianbioscience.com The use of immobilized enzymes offers advantages in terms of stability and reusability, which are key for reducing production costs in industrial applications. acs.orgnih.gov The reusability of the biocatalyst in PGFE synthesis has been demonstrated for up to 20 cycles, highlighting the operational stability of the enzyme under optimized conditions. nih.gov

Interactions with Microbial Systems

Esters of polyglycerols, including derivatives of this compound, have been shown to interact with various microbial systems, exhibiting inhibitory effects against certain classes of microorganisms. nih.govnih.gov These interactions are particularly noted in studies concerning bacterial and fungal growth, where the structure of the polyglycerol ester plays a significant role in its antimicrobial efficacy.

Research indicates that polyglycerol esters demonstrate selective antimicrobial action, primarily affecting gram-positive bacteria, while gram-negative organisms often remain unaffected. nih.govnih.govscispace.com The antimicrobial activity is generally associated with esters where the fatty acid component has a chain length of 8 to 12 carbon atoms. nih.govnih.gov For example, Triglycerol monolaurate (TGML), a derivative of this compound, has been reported to have superior antibacterial activity against both gram-negative and gram-positive bacteria compared to traditional preservatives like sodium benzoate (B1203000) and potassium sorbate. jmb.or.krkoreascience.kr

In addition to bacteria, these compounds also affect fungal growth. Polyglyceryl-3 oleate (B1233923) has been observed to support the growth of certain lipophilic yeast species like Malassezia furfur and M. sympodialis, which are common on human skin. mdpi.com Conversely, other derivatives show potent antifungal properties. Triglycerol monolaurate has demonstrated a strong inhibitory effect on the colony growth and mycelial development of toxic molds such as Aspergillus parasiticus and Aspergillus flavus. jmb.or.krkoreascience.kr Studies suggest that the primary mechanism of action for polyglycerol monolaurates against gram-positive bacteria involves the disruption of the cell membrane, which increases its permeability and leads to the release of cellular contents. jst.go.jpnih.gov

Minimum Inhibitory Concentration (MIC) studies quantify the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism. A broth dilution method is commonly used to determine the MIC of polyglycerol esters against various bacteria. nih.govnih.gov

Studies have established specific MIC values for triglycerol monolaurate (PG3ML) against different gram-positive bacteria. The MIC for PG3ML against Staphylococcus aureus was reported as 0.32 mg/mL, and against Bacillus subtilis, it was 0.63 mg/mL. jst.go.jpnih.gov In the same study, diglycerol (B53887) monolaurate (PG2ML) showed a lower MIC against S. aureus (0.16 mg/mL), while hexaglycerol (B12301427) monolaurate (PG6ML) and decaglycerol (B1678983) monolaurate (PG10ML) showed progressively higher MICs. jst.go.jpnih.gov This suggests that the degree of glycerol polymerization influences the antibacterial efficacy. Notably, no significant antimicrobial effect was observed for these polyglycerol monolaurates against gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa, even at concentrations up to 10.00 mg/mL. jst.go.jpnih.gov An earlier study also found that esters of polyglycerols were generally active when the fatty acid component had a chain length of 8 to 12 carbons. nih.govscispace.com

The table below presents the Minimum Inhibitory Concentration (MIC) values for various polyglycerol monolaurates against selected gram-positive bacteria.

CompoundMicroorganismMIC (mg/mL)
Diglycerol Monolaurate (PG2ML)Staphylococcus aureus0.16 jst.go.jpnih.gov
Bacillus subtilis0.32 jst.go.jpnih.gov
Triglycerol Monolaurate (PG3ML) Staphylococcus aureus 0.32 jst.go.jpnih.gov
Bacillus subtilis 0.63 jst.go.jpnih.gov
Hexaglycerol Monolaurate (PG6ML)Staphylococcus aureus0.63 jst.go.jpnih.gov
Bacillus subtilis1.25 jst.go.jpnih.gov
Decaglycerol Monolaurate (PG10ML)Staphylococcus aureus1.25 jst.go.jpnih.gov
Bacillus subtilis3.75 jst.go.jpnih.gov

Applications in Advanced Biomedical and Pharmaceutical Research

Drug Delivery Systems

The unique chemical structure of polyglycerin-3 allows for its adaptation into various drug delivery platforms, addressing challenges such as poor drug solubility, stability, and controlled release.

This compound serves as a foundational component in the development of novel carriers for active pharmaceutical ingredients (APIs). Its utility is demonstrated in various formulations, including nanogels and microparticles, which are designed to enhance the delivery of therapeutic agents.

One area of investigation involves thermoresponsive nanogels synthesized from dendritic polyglycerol (dPG). These nanogels can incorporate high amounts of drugs like dexamethasone (B1670325) and tacrolimus. universityofcalifornia.edu The thermoresponsive nature of these carriers is a key feature, allowing for changes in their physicochemical properties in response to external stimuli, which is a promising attribute for treating severe skin diseases by enhancing penetration through the stratum corneum. universityofcalifornia.edu

Furthermore, poly(Glycerol) (p(Gly)) microparticles have been developed as a biocompatible and hemocompatible vehicle for drug delivery. nih.gov These particles, synthesized directly from glycerol (B35011), have demonstrated a high capacity for loading and subsequent sustained release of therapeutic agents. nih.gov For instance, the flavonoid Quercetin has been successfully loaded into these microparticles, showcasing their potential to improve the bioavailability of antioxidant compounds. nih.gov The release of Quercetin from these particles follows a diffusion-controlled mechanism. nih.gov

In another application, polyglycerol esters are utilized as carriers for microbiological active ingredients, such as fungi and their spores. specialchem.com These ester-based compositions, which are often liquid and can be self-emulsifying, help to dissolve, suspend, or disperse the microbiological active ingredient, thereby increasing its storage stability compared to traditional powder or granule formulations. specialchem.com

A recent development in targeted drug delivery involves the use of pH-responsive graphene nanocarriers functionalized with amino-rich hyperbranched polyglycerol (hPGNH₂). mdpi.comtechnologynetworks.com These carriers are designed to be negatively charged in the neutral pH of the bloodstream to avoid the immune system, but become positively charged in the acidic microenvironment of a tumor, facilitating binding and entry into cancer cells. mdpi.comtechnologynetworks.com This charge-reversal mechanism enhances the accumulation of the nanomaterial at the tumor site, offering a more precise delivery of cancer therapies. technologynetworks.com

Table 1: Research Findings on this compound as a Carrier for APIs

Carrier Type Polyglycerin Component Drug/Active Ingredient Key Research Finding Reference
Thermoresponsive Nanogels Dendritic Polyglycerol (dPG) Dexamethasone, Tacrolimus Capable of incorporating high amounts of drugs and enhancing skin penetration. universityofcalifornia.edu
Microparticles Poly(Glycerol) (p(Gly)) Quercetin Biocompatible, hemocompatible, and provides sustained, diffusion-controlled release. nih.govnih.gov
Ester-based Compositions Polyglycerol Esters Microbiologicals (e.g., Fungi) Increases storage stability of microbiological active ingredients. specialchem.com

The development of sustained-release formulations is critical for protein-based therapeutics, which often have short in vivo half-lives. mdpi.com Polyglycerol-based materials are being explored as alternatives to more common polymers like polyethylene (B3416737) glycol (PEG) for this purpose. nih.govacs.org

Hyperbranched polyglycerol (HPG) has shown significant promise in the oral delivery of proteins. universityofcalifornia.edu HPG can be used to create pH-sensitive nanoconjugates that encapsulate proteins. In the acidic environment of the stomach, these nanoparticles aggregate, protecting the protein payload from degradation. universityofcalifornia.edu Conversely, in the more basic pH of the intestine, the nanoparticles dissociate, releasing the protein for absorption. This approach has been shown to maintain a significantly higher level of enzymatic activity for HPG-conjugated proteins compared to their non-conjugated counterparts in simulated gastric conditions. universityofcalifornia.edu

Moreover, studies have systematically compared polyglycerol (PG) with PEG for the half-life extension of therapeutic proteins. acs.org Site-selective N-terminally modified PG-protein conjugates of anakinra (an anti-inflammatory protein) were created. The results indicated that a 40 kDa linear PG-modified anakinra extended the terminal half-life of the protein by four-fold, a result comparable to its PEG analogue. acs.org This highlights the potential of polyglycerol as a viable alternative to PEGylation for improving the pharmacokinetic profiles of biotherapeutics. acs.org

Hydrogels are another important platform for the sustained release of proteins. nih.govmdpi.com Hyperbranched polyglycerol hydrogels have been utilized as drug delivery systems for proteins. mdpi.com The three-dimensional network of these hydrogels can physically entrap protein molecules, and their release can be controlled by modulating the hydrogel's degradation and mesh size. nih.govmdpi.com

Table 2: this compound in Sustained-Release Protein Formulations

Formulation Type Polyglycerin Component Protein Mechanism of Sustained Release Key Finding Reference
pH-Sensitive Nanoconjugates Hyperbranched Polyglycerin (HPG) General Proteins pH-induced aggregation and dissociation Protects protein from degradation in the stomach and releases it in the intestine. universityofcalifornia.edu
Polymer-Protein Conjugates Linear Polyglycerol (PG) Anakinra Increased hydrodynamic size, extending in vivo half-life 4-fold extension of terminal half-life, comparable to PEGylation. acs.org

Pulmonary delivery is a non-invasive route for administering drugs for both local and systemic effects, taking advantage of the large surface area of the lungs. nih.govnih.gov Polymeric nanoparticles are being investigated to overcome the limitations of conventional pulmonary delivery methods. ddl-conference.com

Modified poly(glycerol adipate) (PGA), a biodegradable polymer synthesized from glycerol, is a promising candidate for this application. ddl-conference.com To make it suitable for inhalation, the chemical structure of PGA is modified, for instance with N-acetyl-tryptophan, to create a more solid polymer with a higher glass transition temperature. This modification allows the formulation of PGA nanoparticles into micron-sized powders that can be inhaled. ddl-conference.com These modified PGA nanoparticles have shown desirable characteristics such as small hydrodynamic diameters and narrow size distributions. ddl-conference.com

The goal of such formulations is often to create particles with an aerodynamic diameter between 1 and 5 µm, which is optimal for deposition in the deep lung. mdpi.com One strategy involves encapsulating drug-loaded nanoparticles within larger microparticles, sometimes referred to as "Trojan" particles. nih.gov This approach helps to overcome the issue of nanoparticles being exhaled due to their small size. nih.gov While specific research on "this compound" in this context is emerging, the use of glycerol-based copolymers like PGA highlights the potential of the polyglycerol platform in developing advanced inhalable drug delivery systems. ddl-conference.comworktribe.com

Tissue Engineering and Regenerative Medicine

In the field of tissue engineering and regenerative medicine, the goal is to develop biological substitutes that restore, maintain, or improve tissue function. This compound and its copolymers are valuable in this area due to their ability to form scaffolds that support cell growth and as coatings to improve the biocompatibility of medical devices.

Scaffolds provide a temporary, three-dimensional structure that supports cell attachment, proliferation, and differentiation, guiding the formation of new tissue. mdpi.com Copolymers of glycerol, such as poly(glycerol sebacate) (PGS), are extensively researched for this purpose. PGS is a biodegradable elastomer synthesized from glycerol and sebacic acid. tiktok.com

PGS-based scaffolds can be fabricated using techniques like freeze-drying and electrospinning. nih.govresearchgate.net For instance, large, three-dimensional PGS-based scaffolds with highly interconnected open-cell structures have been created through a freeze-drying process in the presence of a supporting polymer like poly(L-lactic acid) (PLLA). nih.gov These scaffolds exhibit porosities and mechanical properties that can be tuned by altering the ratio of PGS to PLLA, making them suitable for soft tissue engineering. nih.gov

The combination of PGS with other polymers and bioactive materials can further enhance its properties for specific applications. For example, scaffolds made from a blend of PGS, polycaprolactone (B3415563) (PCL), and gelatin, with the addition of nanohydroxyapatite (HA), have been shown to promote the chondrogenic (cartilage) differentiation of human adipose-derived mesenchymal stem cells. mdpi.com These composite scaffolds demonstrated good biocompatibility and supported cell attachment and proliferation. mdpi.com The presence of gelatin, a derivative of collagen, provides cell-binding domains that facilitate these cellular interactions. mdpi.com

Table 3: Polyglycerol-Based Scaffolds in Tissue Engineering

Scaffold Composition Fabrication Method Target Application Key Cellular Response Reference
Poly(glycerol sebacate) (PGS) / Poly(L-lactic acid) (PLLA) Freeze-drying Soft Tissue Engineering Supports cell growth in a highly porous and interconnected structure. nih.gov
PGS / Polycaprolactone (PCL) / Gelatin / Nanohydroxyapatite (HA) Not specified Cartilage Regeneration Promotes chondrogenic differentiation of mesenchymal stem cells. mdpi.com

The surface properties of biomedical implants and devices are crucial for their success, as the surface is the primary point of contact with biological systems. Surface modification with polymers like polyglycerol can improve biocompatibility and add functionality.

A notable approach is the development of "mussel-inspired" polyglycerol coatings. acs.orgddl-conference.com These coatings mimic the adhesive proteins found in mussels, allowing them to form robust coatings on a wide variety of materials. acs.orgddl-conference.com By using different molecular structures of polyglycerol (e.g., dendritic vs. linear) and varying the chemical groups (e.g., catechol and amine groups), the properties of the coating, such as thickness, roughness, and topography, can be precisely controlled. acs.orgddl-conference.com This versatility allows for the creation of surfaces tailored for specific biomedical applications. acs.orgddl-conference.com

Hyperbranched polyglycerol (HPG) is also used to coat nanoparticles to improve their performance in biomedical applications. nih.gov HPG coatings can enhance the dispersibility and "stealth" properties of nanoparticles, helping them to evade the immune system and prolong circulation time in the body. nih.govrsc.org This is attributed to the hydrophilic and highly branched structure of HPG, which creates a more efficient barrier against protein adsorption compared to linear polymers like PEG. nih.gov The multiple hydroxyl groups on the surface of HPG also provide ample opportunities for further functionalization, such as attaching targeting ligands or imaging agents. nih.gov

Table 4: Chemical Compounds Mentioned

Compound Name
This compound
Dexamethasone
Tacrolimus
Quercetin
Glycerol
Dendritic Polyglycerol (dPG)
Poly(Glycerol) (p(Gly))
Polyglycerol Esters
Amino-rich Hyperbranched Polyglycerol (hPGNH₂)
Graphene
Hyperbranched Polyglycerin (HPG)
Anakinra
Polyethylene Glycol (PEG)
Poly(glycerol adipate) (PGA)
N-acetyl-tryptophan
Poly(glycerol sebacate) (PGS)
Sebacic Acid
Poly(L-lactic acid) (PLLA)
Polycaprolactone (PCL)
Gelatin
Nanohydroxyapatite (HA)
Catechol

Advanced Diagnostic and Imaging Agents

The development of advanced diagnostic and imaging agents is crucial for early and accurate disease detection. While polymers are increasingly used to create sophisticated diagnostic tools, specific research on this compound for these applications is not widely documented. However, the broader family of polyglycerols is being explored for creating novel diagnostic platforms and as components of contrast agents.

Molecular probes are essential tools in diagnostics and biomedical research, used to detect and quantify specific molecules or cellular processes. While there is a lack of direct evidence for the use of this compound as a molecular probe, hydrogels based on dendritic polyglycerol (dPG), a more complex form of polyglycerol, have been developed as a highly sensitive platform for surface plasmon resonance (SPR) analysis. These dPG-based hydrogels, often cross-linked with polyethylene glycol (PEG), create a three-dimensional matrix that can be functionalized to immobilize biomolecules for detection, showcasing the potential of the polyglycerol backbone in creating advanced biosensors.

It's important to note that molecular probes have been developed to detect triglycerides (triacylglycerols) within living cells, highlighting the biological significance of these molecules in cellular metabolism and disease. nih.gov These probes are designed to investigate the dynamics of lipid storage and trafficking. nih.gov

Contrast agents are substances used in medical imaging to enhance the contrast of structures or fluids within the body. wikipedia.org The most common MRI contrast agents are based on gadolinium(III) chelates and superparamagnetic iron oxide nanoparticles. wikipedia.orgnih.gov Polymeric materials are being investigated to improve the efficacy and safety of these agents, for example, by increasing their circulation time or by targeting them to specific tissues. rsc.org

While there is no specific mention in the researched literature of this compound being used as a primary component of a contrast agent, the general trend towards using biocompatible polymers in this field suggests a potential future avenue for research. For instance, polysaccharides and other polymers have been used as platforms for paramagnetic contrast agents. nih.gov Given its biocompatibility, a this compound backbone could theoretically be functionalized with chelating agents to carry paramagnetic ions for MRI contrast enhancement. However, current research has not yet explored this specific application.

Interactive Table: Polyglycerol Derivatives in Diagnostic Applications

Industrial and Emerging Research Applications

Food Science and Technology Research

In the realm of food science, Polyglycerin-3 esters are valued food additives (E475) that serve primarily as emulsifiers and crystallization modulators. mdpi.com Their application is critical in creating and maintaining the desired texture, stability, and quality of a wide range of food products, including creams, chocolates, and fats. mdpi.comprnewswire.com

This compound and its fatty acid esters (PGEs) are effective emulsifiers capable of stabilizing both oil-in-water (O/W) and water-in-oil (W/O) emulsions, depending on their hydrophilic-lipophilic balance (HLB) value. mdpi.comresearchgate.net This versatility is crucial for the food industry. bmj.com PGEs function by adsorbing at the oil-water interface, which lowers the interfacial tension and prevents the coalescence of droplets, thereby ensuring the homogeneity of the food product. nih.govnih.gov

Research into recombined dairy cream (RDC) has demonstrated the impact of different PGEs on emulsion properties. A study investigating four types of PGEs found that their addition generally reduced the fat globule particle size and increased the emulsion's viscosity and stability. nih.govresearchgate.net For instance, the addition of PGEs reduced the average particle size from 2.75 μm to a range of 1.48–1.73 μm and increased viscosity from 41.92 cP to between 73.50–100 cP. nih.govresearchgate.net The specific structure of the PGE, including the degree of glycerol (B35011) polymerization and the type of fatty acid, significantly influences its performance. nih.govresearchgate.net For example, while triglyceride monolaurate provided excellent stability, it resulted in longer whipping times. researchgate.net In contrast, certain concentrations of tripolycerol monostearate offered a good balance of stability and aeration, crucial for whipped products. researchgate.net

Table 1: Effect of Various Polyglycerol Esters (PGEs) on Recombined Dairy Cream (RDC) Properties

PGE TypeConcentrationEffect on EmulsionWhipping Time (seconds)Overrun (%)Source
Triglyceride Monolaurate (TML)0.9%Best stability, reduced particle size, increased viscosity.318116.6 nih.govresearchgate.net
Tripolycerol Monostearate (TMS)0.7-0.9%Good stability and aeration.~100up to 186.88 researchgate.net
PGE55 (a commercial PGE)0.7-0.9%Good stability and aeration.~100up to 218.24 researchgate.net
Polyglyceryl-10 Monostearate (PMS)VariousDid not perform well at any tested concentration.-- researchgate.net

The crystallization of fats is a critical process that dictates the physical properties and stability of many food products like margarines, shortenings, and chocolates. nih.govnih.gov Polyglycerol esters can act as crystallization modifiers, influencing the nucleation and growth of fat crystals. mdpi.comnih.gov This modulation helps to prevent undesirable changes such as fat bloom in chocolate or post-hardening in margarines. annualreviews.org

The rheological properties of food, such as viscosity and elasticity, are fundamental to their texture and sensory perception. wur.nl this compound derivatives are used to modify these properties. researchgate.net In liquid systems like dairy creams, the addition of PGEs increases viscosity, which is attributed to changes in interfacial properties and a reduction in Brownian motion of the fat globules. nih.govresearchgate.net

In solid or semi-solid systems, such as organogels developed to replace saturated and trans fats, polyglycerol esters act as structuring agents. researchgate.net A study on soybean oil organogels showed that those structured with polyglycerol esters (SBO/PGE) were more stable during storage compared to those made with propylene (B89431) glycol esters. researchgate.net The rheological behavior of these systems is complex, often exhibiting shear-thinning properties and elastic characteristics. mdpi.com For instance, research on water-in-oil (W/O) emulsions formulated with polyglycerol poly-ricinoleate (PGPR) found that the viscosity was dependent on the emulsifier's chemical structure and its affinity for the oil phase. mdpi.com The ability of PGEs to form strong gel networks contributes to the desired mechanical strength and texture in fat-based products. mdpi.com

Cosmetic Science Research

In cosmetics and personal care, this compound and its esters are highly valued for their multifunctional properties, acting as emulsifiers, humectants, and texture enhancers. specialchem.comlesielle.comspecialchem.com They are derived from natural sources, making them suitable for "green" or natural product formulations. atamanchemicals.comalexmo-cosmetics.de

This compound derivatives are key to creating stable cosmetic emulsions, which are mixtures of oil and water. specialchem.comatamankimya.com They are effective for both water-in-oil (W/O) and oil-in-water (O/W) emulsions. atamanchemicals.comalexmo-cosmetics.de The mechanism of stabilization involves the surfactant molecule positioning itself at the interface between the oil and water droplets, reducing the surface tension that would otherwise cause them to separate. atamankimya.com Polyglycerol esters can form self-organizing lamellar structures that significantly improve emulsion stability. cosmacon.de

These emulsifiers are robust and can stabilize emulsions containing challenging ingredients like UV filters or high electrolyte concentrations. cosmacon.de For example, Polyglyceryl-3 Oleate (B1233923) is a multifunctional emulsifier used to create stable emulsions in intermediate HLB systems, often with good heat and freeze/thaw stability. formulatorsampleshop.com Similarly, Polyglyceryl-3 Polyricinoleate is noted for its ability to create stable W/O emulsions with a brilliant white appearance and pleasant feel. atamanchemicals.com It can also be used as a co-emulsifier in O/W systems to form a protective film on the skin. atamanchemicals.com The versatility of polyglycerol esters allows formulators to create stable systems across a wide range of viscosities, from thin lotions to thick creams. alexmo-cosmetics.de

This compound and its esters are integral components in a vast array of cosmetic products. ulprospector.com Their role extends beyond simple emulsification to include moisturizing, texture modification, and even mild cleansing. lesielle.comatamanchemicals.com

Creams and Lotions: In creams and lotions, these compounds act as emulsifiers to create smooth, stable textures that apply easily. atamankimya.com As a humectant, this compound draws moisture to the skin, providing long-lasting hydration because its larger molecular size leads to slower skin penetration. lesielle.comumoacosmetics.com This helps to improve skin elasticity and suppleness. rau-cosmetics.de Derivatives like Polyglyceryl-3 Diisostearate and Polyglyceryl-3 Polyricinoleate contribute to a non-greasy, pleasant skin feel. atamanchemicals.comatamankimya.com

Cleaning Products: In cleansing formulations such as facial cleansers and body washes, this compound derivatives improve texture and emulsification, helping to effectively remove dirt and oil. atamankimya.com Some esters, like Polyglyceryl-3 Oleate, are used in oil-to-milk cleansers that transform upon contact with water, providing a nourishing feel. formulatorsampleshop.com Polyglyceryl-3 Caprate serves as both an emulsifier and a gentle surfactant in cleansers suitable for sensitive skin. specialchem.com

Table 2: Applications of this compound Derivatives in Cosmetic Formulations

This compound DerivativePrimary Function(s)Common Product ApplicationsKey Benefits in FormulationSource
This compoundHumectant, MoisturizerMoisturizers, Serums, Body LotionsProvides long-lasting hydration, creates a protective barrier. lesielle.comumoacosmetics.com
Polyglyceryl-3 DiisostearateEmulsifier (W/O & O/W), Texture EnhancerCreams, Lotions, Foundations, BB CreamsCreates smooth, creamy textures; improves spreadability. atamankimya.com
Polyglyceryl-3 OleateEmulsifier, Surfactant, Hydrating AgentLotions, Creams, Oil-to-Milk CleansersForms stable emulsions; provides moisturizing and softening properties. specialchem.comformulatorsampleshop.com
Polyglyceryl-3 Polyricinoleate (PGPR)Emulsifier (W/O), Stabilizer, ThickenerCreams, Lotions, Sunscreens, Lip BalmsCreates rich, protective, waterproof creams; non-greasy feel. atamanchemicals.comalexmo-cosmetics.de
Polyglyceryl-3 CaprateEmulsifier, SurfactantCreams, Lotions, Shampoos, CleansersGentle cleansing; enhances texture; suitable for sensitive skin. specialchem.com
Polyglyceryl-3 StearateEmulsifier, Consistency Factor, EmollientCosmetic emulsions, Oil gels, Color cosmeticsInhibits crystallization; creates thick, creamy emulsions. makingcosmetics.com

Interfacial Activity and Surface Properties

This compound and its derivatives, particularly polyglycerol fatty acid esters (PGFEs), are recognized as a class of nonionic surfactants with significant interfacial activity. mdpi.comasbe.org These compounds possess an amphiphilic nature, with the polyglycerol moiety acting as the hydrophilic head and alkyl chains from fatty acids serving as the hydrophobic tail. asbe.org This structure allows them to reduce the interfacial tension between immiscible phases, such as oil and water. aquachem.co.krtiiips.com

Research demonstrates that the surface properties of PGFEs can be systematically adjusted by modifying the hydrophilic "head" (the polyglycerol part) and the hydrophobic "tail" (the fatty acid part). nih.gov Key surface properties that are influenced by these structural changes include the critical micelle concentration (CMC) and surface tension. The CMC generally increases as the degree of polymerization of the polyglycerol component increases, and it decreases with a longer fatty acid chain or a higher degree of esterification. nih.gov PGFEs are effective at lowering the surface tension of water from approximately 72 mN/m. nih.gov

The ability of diglycerol (B53887) and this compound esters to cause a significant reduction in interfacial tension between water and a wide variety of oils has been noted. aquachem.co.kr In many systems, their surface activity is reported to be superior to that of glycerol or similar polyol esters. aquachem.co.kr For instance, Tripolyglycerol monostearate, an ester of this compound, is noted for its strong emulsifying ability, stemming from its dual hydrophilic and oleophilic characteristics. ulprospector.com These properties make this compound derivatives versatile for creating stable emulsions. atamankimya.com

Table 1: Surface Properties of Selected Polyglycerol Fatty Acid Esters (PGFEs)

Illustrative data on how the structure of PGFEs influences key surface properties. The Critical Micelle Concentration (CMC) indicates the concentration at which surfactant molecules begin to form micelles, and Surface Tension (γcmc) is the surface tension at that concentration.

Polyglycerol Fatty Acid EsterPrimary FunctionKey Surface Property FindingReference
This compound Esters (General)EmulsifierDemonstrate superior surface activity compared to glycerol esters in many systems, effectively reducing oil-water interfacial tension. aquachem.co.kr
PGFEs (General)SurfactantCMC decreases with an increase in the aliphatic chain length or degree of esterification. nih.gov
PGFEs (General)SurfactantCMC increases with an increase in the average degree of polymerization of the polyglycerol moiety. nih.gov
Tripolyglycerol monostearateEmulsifierPossesses a Hydrophilic-Lipophilic Balance (HLB) value between 5 and 8, indicating suitability for W/O emulsions. ulprospector.com

Textile and Personal Care Applications

This compound and its esters are utilized in both the textile and personal care industries due to their surfactant, conditioning, and moisturizing properties.

In the textile industry , polyglycerol esters are used as fabric treatment agents. They can impart a soft and lubricious feel to fabrics and provide an anti-static effect when applied during the drying cycle. google.com This dual-benefit profile makes them effective fabric softeners. google.com Furthermore, this compound can improve the surface flexibility and hydrophilicity of hydrophobic fibers. tiiips.com It also has applications as a dye auxiliary, assisting with the application of water-insoluble dyes. tiiips.com Its biodegradable nature makes it an appealing ingredient in this sector. prnewswire.com

In personal care and cosmetics , this compound is a widely used multifunctional ingredient. ulprospector.comrau-cosmetics.com Its primary roles include:

Humectant and Moisturizer : Composed of three glycerin molecules, this compound is an effective humectant that attracts and retains moisture. lesielle.comcosmileeurope.eu Its larger molecular size compared to glycerin results in slower skin penetration, which provides longer-lasting hydration. lesielle.comincidecoder.com This action helps to strengthen the skin barrier, improve elasticity, and give the skin a smoother, more supple appearance. rau-cosmetics.comlesielle.com

Emulsifier and Stabilizer : this compound and its esters, such as Polyglyceryl-3 Diisostearate and Polyglyceryl-3 Polyricinoleate, are effective emulsifiers for creating stable mixtures of oil and water. atamankimya.comtiiips.comolivetreepeople.com They are particularly valued for formulating water-in-oil (W/O) emulsions, which are often used in protective creams and long-wearing makeup. tiiips.comalexmo-cosmetics.de These esters help ensure a uniform and stable product that does not separate over time. olivetreepeople.com

Skin and Hair Conditioning : As a conditioning agent, it imparts a smooth, silky feel to formulations. paulaschoice.co.ukulprospector.com It is considered mild and non-irritating, making it suitable for products designed for sensitive skin. atamankimya.comrau-cosmetics.comolivetreepeople.com In hair care, derivatives like Polyglyceryl-3 Beeswax can be found in conditioners for their conditioning properties. tiiips.com

It is incorporated into a wide array of products, including moisturizers, serums, body lotions, sunscreens, and foundations. rau-cosmetics.comlesielle.comspecialchem.com

Table 2: Summary of this compound Applications in Personal Care

Overview of the functions and benefits of this compound in various cosmetic and personal care products.

Application AreaFunctionBenefitProduct ExamplesReferences
Skin CareHumectant, MoisturizerProvides long-lasting hydration by retaining moisture; strengthens skin barrier.Moisturizers, Serums, Lotions, Masks rau-cosmetics.comlesielle.comcosmileeurope.eu
Cosmetics (Makeup)Emulsifier, StabilizerCreates stable water-in-oil emulsions for smooth, long-wearing formulations.Foundations, Lip Balms, Concealers atamankimya.comtiiips.comspecialchem.com
Sensitive Skin ProductsConditioning Agent, EmulsifierOffers gentle conditioning and emulsification with low irritation potential.Baby Care, Sensitive Skin Creams atamankimya.comrau-cosmetics.comalexmo-cosmetics.de
Sun CareEmulsifierHelps to evenly distribute UV filters in water-resistant sunscreen formulations.Sunscreens atamankimya.comtiiips.com
Hair CareConditioning AgentProvides conditioning properties to hair.Conditioners, Hair Treatments tiiips.com

Oil Industry Applications

The application of this compound extends to the oil industry, where it is utilized as an antifoaming agent during oil production. tiiips.com The formation of foam can be problematic in various stages of oil extraction and processing, and the addition of an antifoam helps to control or eliminate it, thereby improving operational efficiency.

General Surfactant Research

This compound and its esters (PGFEs) are a significant subject of general surfactant research due to their versatility, biocompatibility, and sustainable origins. mdpi.comaquachem.co.kr As nonionic surfactants, they are investigated for a wide range of applications in the food, cosmetics, and pharmaceutical industries. mdpi.comasbe.org

A key area of research is the tunability of their Hydrophile-Lipophile Balance (HLB). The HLB value, which determines a surfactant's suitability for oil-in-water (O/W) or water-in-oil (W/O) emulsions, can be adjusted over a wide range by varying the length of the polyglycerol chain and the type and degree of esterification with fatty acids. mdpi.comasbe.org This flexibility allows for the design of surfactants for specific applications. asbe.org

Research also highlights PGFEs as eco-friendly and biodegradable alternatives to polyethylene (B3416737) glycol (PEG)-based surfactants. mdpi.com Unlike PEG-based surfactants, their synthesis does not involve by-products like 1,4-dioxane, which has raised safety concerns. mdpi.com

Emerging research focuses on the use of polyglycerol ester-based surfactants in advanced delivery systems. For example, they have been investigated for creating microemulsions designed to enhance the solubility and penetration of active ingredients, such as ceramides, into the skin's stratum corneum. researchgate.net Studies on the self-assembly of PGFEs into vesicles and their phase behavior contribute to a deeper understanding of how these surfactants can be used to create structured formulations for targeted delivery. nih.gov

Future Research Directions and Unexplored Avenues

Development of Novel Polyglycerin-3 Architectures

While linear and hyperbranched polyglycerols are well-established, the next frontier of research lies in the creation of more complex and precisely controlled macromolecular architectures. mdpi.comacs.org The structural design of polyglycerol can be readily customized by employing various synthetic strategies. rsc.org Future work will likely move beyond simple homopolymers to more intricate designs that offer unprecedented control over the material's properties and functions.

Key areas of exploration include:

Block Copolymers: The synthesis of linear-hyperbranched block copolymers is an emerging area. acs.org These architectures combine the distinct properties of different polymer segments, which could lead to materials with unique self-assembly behaviors, useful for creating advanced nanocarriers or responsive biomaterials.

High Molecular Weight Polymers: Researchers have successfully synthesized hyperbranched polyglycerols (HPG) with molecular weights in the millions of Daltons (up to 9.3 MDa) while maintaining a narrow polydispersity. mdpi.com Further exploration in this domain could yield materials with enhanced mechanical properties or prolonged circulation times for in vivo applications.

Controlled Linearity and Branching: Traditional polycondensation of glycerol (B35011) often leads to randomly branched or cross-linked polyesters. nih.gov A significant advancement has been the use of diarylborinic acid catalysts to selectively activate the 1,2-diol groups of glycerol, enabling the synthesis of strictly linear polyesters. nih.govrsc.org This catalyst-controlled approach prevents cross-linking and produces polymers with a high fraction of 1,3-enchained glycerol units. nih.gov Future research will likely focus on refining catalytic systems to gain even finer control over the degree of branching, which is known to influence properties like hydrophilicity and glass transition temperature. nih.gov

Star and Dendritic Architectures: While dendritic and hyperbranched polyglycerols (dPG and HPG) have been developed, future work will aim to create more uniform and perfectly branched structures. mdpi.com These highly symmetrical molecules offer a high density of functional groups at their periphery, making them ideal for multivalent targeting or high-capacity drug loading. acs.orgrsc.org

The table below summarizes some of the architectural advancements in polyglycerol synthesis.

ArchitectureSynthesis MethodKey FeaturesPotential Applications
Linear-Hyperbranched Copolymers Controlled polymerization techniquesCombines properties of distinct polymer blocksAdvanced drug delivery, self-assembling materials
High Molecular Weight HPG Anionic multi-branch ring-opening polymerizationMega HPGs up to 9.3 MDa, low polydispersityEnhanced mechanical strength, long-circulating nanomedicines
Controlled Linear Polyesters Catalyst-controlled polycondensation with diarylborinic acidsStrictly linear, high fraction of 1,3-enchained units, no cross-linking nih.govrsc.orgPrecursors for graft copolymers, materials with tunable physical properties nih.gov
Dendritic/Hyperbranched PG Single-step ring-opening multibranching polymerizationGlobular shape, high density of terminal functional groups mdpi.comrsc.orgMultivalent inhibitors, high-capacity drug carriers rsc.org

This table is generated based on data from multiple sources. mdpi.comrsc.orgnih.govrsc.org

Targeted Functionalization for Specific Biomedical Applications

The abundance of hydroxyl groups on the polyglycerol backbone provides a versatile platform for chemical modification, enabling the attachment of various functional moieties to tailor the polymer for specific biomedical tasks. mdpi.comacs.org Future research will focus on more sophisticated functionalization strategies to create highly specialized and effective biomaterials.

Promising avenues for research include:

Stimuli-Responsive Systems: A key area of development is the introduction of linkages that are sensitive to the physiological environment. mdpi.com By incorporating redox- or pH-sensitive groups into the polymer backbone, researchers can design "smart" drug delivery systems that release their therapeutic payload specifically within the reductive environment of a tumor or the acidic environment of an endosome. mdpi.comresearchgate.net

Active Targeting: To enhance the localization of nanomedicines to disease sites, PG-3 can be decorated with specific targeting ligands such as antibodies, peptides, or small molecules. pharmafocusasia.comnih.gov This strategy aims to improve therapeutic efficacy while minimizing off-target side effects. Future work will involve identifying novel biological targets and developing efficient conjugation chemistries to attach the corresponding ligands.

Multifunctional Platforms (Theranostics): Polyglycerol's high functionalization capacity allows for the simultaneous attachment of both therapeutic agents and imaging probes. rsc.orgpharmafocusasia.com This creates "theranostic" nanoparticles that can be used for disease diagnosis through techniques like MRI or optical imaging, while also delivering a therapeutic drug. pharmafocusasia.com

Surface Modification and Antifouling Coatings: Polyglycerol has been investigated as an alternative to polyethylene (B3416737) glycol (PEG) for creating non-fouling surfaces on medical implants and biosensors. mdpi.com Its ability to resist protein adsorption is critical for improving the biocompatibility and longevity of medical devices. mdpi.com Future research will explore the creation of highly stable and dense polyglycerol coatings.

Advanced Hydrogels: Researchers have developed three-dimensional hydrogels by cross-linking functionalized polyglycerol with other polymers like dithiolated poly(ethylene glycol). acs.orgnih.gov These hydrogels serve as highly sensitive platforms for biosensing applications, such as surface plasmon resonance (SPR), by enabling a high loading capacity for biomolecules while reducing non-specific binding. acs.orgnih.gov

Green Chemistry and Sustainable Production of this compound

As environmental concerns grow, the development of sustainable and eco-friendly production methods for polymers is paramount. nih.govresearchgate.net this compound is well-positioned in this regard, as its primary monomer, glycerol, is a natural, low-cost, and abundant resource, often generated as a byproduct of biodiesel production. nih.govmdpi.comrsc.org

Future research will concentrate on optimizing the green credentials of PG-3 production through several key approaches:

Enzymatic Catalysis: The use of enzymes, such as lipases (e.g., Novozyme 435), offers a green alternative to traditional chemical catalysts. researchgate.netacs.org Enzymatic reactions can be performed at milder temperatures (e.g., 70-90 °C) and often exhibit high regioselectivity, leading to purer products with fewer side reactions. acs.orgacs.org This reduces energy consumption and simplifies purification processes.

Solvent-Free and Microwave-Assisted Synthesis: Conducting polymerization reactions in bulk (solvent-free) or using microwave irradiation are promising green chemistry techniques. researchgate.netacs.org Microwave-assisted synthesis can dramatically reduce reaction times and improve energy efficiency compared to conventional heating methods. researchgate.net

Bio-based Co-monomers: In the synthesis of poly(glycerol esters), using dicarboxylic acids derived from renewable resources further enhances the sustainability profile of the final polymer. mdpi.comnih.gov

The table below highlights different green synthesis approaches for polyglycerol and its esters.

Green ApproachMethodAdvantages
Enzymatic Catalysis Use of lipase (B570770) catalysts (e.g., Novozyme 435) in bulk. acs.orgacs.orgMild reaction temperatures, high selectivity, reduced byproducts, biodegradable catalyst. acs.org
Microwave-Assisted Synthesis Application of microwave irradiation to accelerate reactions. researchgate.netReduced reaction time, energy efficiency, rapid heating. researchgate.net
Renewable Feedstocks Direct use of crude glycerol from biodiesel production. rsc.orgLow cost, valorization of waste streams, improved process economics. rsc.org
Solvent-Free Conditions Performing polymerization in the absence of organic solvents. researchgate.netacs.orgEliminates toxic solvent waste, simplifies product purification, reduces environmental impact.

This table is generated based on data from multiple sources. researchgate.netrsc.orgacs.orgacs.org

Advanced Modeling and Simulation of this compound Interactions

As polyglycerol architectures and functionalizations become more complex, predictive computational tools are essential for their rational design and for understanding their behavior in biological systems. nih.gov Advanced modeling and simulation provide insights into molecular-level interactions that are often difficult to probe experimentally. nih.gov

Future research in this area will likely focus on:

Multi-Scale Modeling: The interactions of PG-3-based materials with biological entities like proteins or cell membranes span a wide range of time and length scales. nih.gov A multi-scale approach, combining quantum mechanics (for bond breaking/forming), all-atom molecular dynamics (for detailed interactions), and coarse-grained simulations (for large-scale phenomena like self-assembly), will be necessary to capture the full picture. nih.gov

Force Field Development: A significant challenge in simulating bio-inorganic or polymer-protein systems is the lack of accurate force fields that can describe all components of the system with equal fidelity. nih.gov Future efforts will be directed toward developing and validating new force fields specifically parameterized for polyglycerol and its derivatives to improve the accuracy of simulations.

Predicting Self-Assembly and Drug Loading: Simulations can be used to predict how functionalized PG-3 polymers will self-assemble into nanoparticles in aqueous environments and to understand the thermodynamics of drug encapsulation. This can guide the design of drug delivery vehicles with optimal stability and loading capacity.

Modeling Surface Interactions: Computational models can elucidate the mechanisms behind the antifouling properties of PG-3 coatings. By simulating the interactions between the polymer surface, water molecules, and proteins, researchers can better understand the factors that prevent protein adsorption and design more effective non-fouling materials. nih.gov

Understanding Biodegradation: For biodegradable poly(glycerol esters), simulations can model the enzymatic or hydrolytic degradation processes. This can help predict degradation rates and the nature of the byproducts, which is crucial for biomedical applications.

The complexity of these systems presents considerable computational challenges, including the need for extensive sampling to capture rare events and the accurate representation of complex biological environments. nih.gov Overcoming these hurdles will be key to unlocking the full potential of computational methods in the design of next-generation this compound materials.

Q & A

Basic Research Questions

Q. What are the standard analytical methods for characterizing Polyglycerin-3 purity and structural integrity?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR) : To confirm branching patterns and hydroxyl group distribution .
  • High-Performance Liquid Chromatography (HPLC) : Quantify impurities and assess purity thresholds (e.g., EWG’s contamination thresholds for polymers) .
  • Mass Spectrometry (MS) : Validate molecular weight distribution and crosslinking efficiency .
    • Key Consideration : Always include raw data and calibration curves in supplementary materials to ensure reproducibility .

Q. How should researchers design a reproducible synthesis protocol for this compound?

  • Methodological Answer :

  • Step 1 : Optimize stoichiometry of glycerol monomers and crosslinkers (e.g., diallyl ethers) under inert conditions to minimize oxidation .
  • Step 2 : Document reaction parameters (temperature, pH, catalyst type) in triplicate to identify variability .
  • Step 3 : Validate product stability via accelerated aging studies (40°C/75% RH for 6 weeks) and compare degradation profiles .
    • Best Practice : Follow Beilstein Journal guidelines for reporting synthesis steps, including failure cases .

Q. What strategies ensure rigorous literature reviews on this compound’s physicochemical properties?

  • Methodological Answer :

  • Search Strategy : Use Boolean operators (e.g., "this compound AND solubility NOT industrial") in databases like PubMed and Scopus to filter non-academic sources .
  • Synthesis : Create a comparative table of reported properties (e.g., logP, viscosity) to identify knowledge gaps .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Step 1 : Conduct a meta-analysis to isolate variables (e.g., cell lines, assay protocols) causing discrepancies .
  • Step 2 : Replicate conflicting studies under controlled conditions, adhering to FINER criteria (Feasible, Novel, Ethical) .
  • Step 3 : Apply principal contradiction analysis to determine if methodological flaws (e.g., impurity thresholds) are the dominant factor .

Q. What methodologies optimize reaction conditions for high-yield this compound synthesis?

  • Methodological Answer :

  • DoE Approach : Use Design of Experiments (DoE) to test variables (catalyst concentration, reaction time) and model interactions .
  • In-line Analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of polymerization .
  • Validation : Compare results with computational models (e.g., molecular dynamics simulations) to predict optimal conditions .

Q. How can spectroscopic data be integrated with computational models to predict this compound’s behavior in novel applications?

  • Methodological Answer :

  • Data Alignment : Map NMR/MS data to computational descriptors (e.g., Hansen solubility parameters) using software like COSMOtherm .
  • Validation : Test predictions experimentally (e.g., solubility in ionic liquids) and refine models iteratively .
  • Reporting : Use IMRaD structure (Introduction, Methods, Results, Discussion) to ensure clarity and reproducibility .

Q. What strategies address discrepancies between experimental and theoretical data in this compound research?

  • Methodological Answer :

  • Root-Cause Analysis : Audit experimental protocols (e.g., calibration errors) and theoretical assumptions (e.g., force field limitations) .
  • Collaborative Frameworks : Partner with computational chemists to refine models using empirical data .
  • Transparency : Publish raw datasets and code in open-access repositories to enable peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.